molecular formula C24H22O5 B15556917 Mesuagin CAS No. 21721-08-4

Mesuagin

Número de catálogo: B15556917
Número CAS: 21721-08-4
Peso molecular: 390.4 g/mol
Clave InChI: SVCPILBFQWTZFW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mesuagin is a neoflavonoid.
This compound has been reported in Mammea punctata, Mesua racemosa, and other organisms with data available.

Propiedades

Número CAS

21721-08-4

Fórmula molecular

C24H22O5

Peso molecular

390.4 g/mol

Nombre IUPAC

5-hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-h]chromen-2-one

InChI

InChI=1S/C24H22O5/c1-13(2)20(26)19-21(27)18-16(14-8-6-5-7-9-14)12-17(25)28-22(18)15-10-11-24(3,4)29-23(15)19/h5-13,27H,1-4H3

Clave InChI

SVCPILBFQWTZFW-UHFFFAOYSA-N

melting_point

152 - 153 °C

Descripción física

Solid

Origen del producto

United States

Foundational & Exploratory

The Anti-Cancer Potential of Mesuagin: A Technical Overview of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the proposed mechanisms of action of Mesuagin and related compounds in cancer cells. Due to the limited specific information on a compound named "this compound" in current scientific literature, this document explores the activities of two potential interpretations of the query: Mesalazine (5-aminosalicylic acid) , a well-researched anti-inflammatory drug with significant anti-cancer properties, and compounds isolated from the Mesua plant genus , which have demonstrated cytotoxic effects against various cancer cell lines.

Mesalazine (5-Aminosalicylic Acid): A Multi-Faceted Anti-Neoplastic Agent

Mesalazine, a drug traditionally used for inflammatory bowel disease, has garnered significant attention for its chemopreventive and therapeutic potential in cancer, particularly colorectal cancer and leukemia.[1][2] Its mechanism of action is multi-pronged, primarily revolving around the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Induction of Apoptosis

Mesalazine has been shown to induce apoptosis in a dose- and time-dependent manner in various cancer cell lines.[1][3][4] The primary mechanism is the activation of the intrinsic (mitochondrial) pathway of apoptosis.[1][4]

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: Mesalazine treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][5][6] This shift increases the Bax/Bcl-2 ratio, a critical determinant for the permeabilization of the mitochondrial outer membrane.[1][4]

  • Caspase Activation: In some cancer cell lines, such as colon carcinoma cells, mesalazine induces apoptosis through the activation of caspase-3.[3][4]

Cell Cycle Arrest

In addition to inducing apoptosis, mesalazine can inhibit cancer cell proliferation by causing cell cycle arrest. Specifically, in colon cancer cells, it has been observed to induce a mitotic arrest, a mechanism not commonly reported for other non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Modulation of Signaling Pathways

The anti-cancer effects of mesalazine are underpinned by its ability to interfere with several critical signaling pathways that are often dysregulated in cancer.

  • Inhibition of the Wnt/β-catenin Pathway: Mesalazine has been shown to inhibit the Wnt/β-catenin signaling pathway.[1][2][4][7] It promotes the phosphorylation of β-catenin, leading to its degradation and preventing its translocation to the nucleus, where it would otherwise activate target genes involved in cell proliferation, such as c-Myc.[1][4][8]

  • Suppression of NF-κB Signaling: Nuclear factor kappa B (NF-κB) is a key transcription factor that promotes inflammation and prevents apoptosis in cancer cells.[1][5] Mesalazine is thought to inhibit NF-κB activity, potentially through the reduction of its upstream activator, c-Myc.[1][4]

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of Mesalazine on cancer cell lines as reported in the literature.

Cell LineAssayConcentration(s)Treatment DurationObserved EffectReference(s)
K562 (Erythromyeloid Leukemia)MTT Assay20, 40, 60, 80 µM72 hoursDose-dependent decrease in cell viability[1][4][5][9]
K562 (Erythromyeloid Leukemia)RT-PCRNot specified72 hoursIncreased Bax expression, Decreased Bcl-2 expression[1][5][6]
K562 (Erythromyeloid Leukemia)ImmunocytochemistryNot specified72 hoursDecreased c-Myc protein levels[1][4][5][6]
Colon Carcinoma CellsProliferation AssayNot specifiedNot specifiedDose- and time-dependent inhibition of proliferation[3]
Colorectal Cancer TissueApoptosis ScoringEnemas for 14 days14 daysSignificant increase in apoptotic score in tumor tissue[10]
Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

1.5.1. Cell Viability Assessment (MTT Assay) [1][4][5][9]

  • Cell Culture: K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Cells were treated with different concentrations of mesalazine (20.00, 40.00, 60.00, and 80.00 μM/mL) for 72 hours.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to evaluate cell viability by measuring the mitochondrial-dependent reduction of MTT to formazan.

1.5.2. Apoptosis Detection (Hoechst Staining) [1][4][5][9]

  • Principle: Hoechst 33342 is a fluorescent stain that binds to DNA in the minor groove. Apoptotic nuclei exhibit condensed and fragmented chromatin, which can be visualized by fluorescence microscopy.

  • Procedure: K562 cells treated with mesalazine were stained with Hoechst 33342, and the nuclear morphology was observed to identify apoptotic cells.

1.5.3. Gene Expression Analysis (RT-PCR) [1][5][6]

  • Objective: To quantify the mRNA levels of apoptosis-related genes, Bax and Bcl-2.

  • Method: Total RNA was extracted from mesalazine-treated and control K562 cells. Reverse transcription was performed to synthesize cDNA, followed by polymerase chain reaction (PCR) with primers specific for Bax and Bcl-2.

1.5.4. Protein Level Analysis (Immunocytochemistry) [1][4][5][6]

  • Purpose: To investigate the changes in c-Myc protein levels following mesalazine treatment.

  • Technique: Mesalazine-treated K562 cells were fixed and permeabilized, followed by incubation with a primary antibody specific for c-Myc and a secondary antibody conjugated to a fluorescent dye for visualization.

1.5.5. Cell Cycle Analysis [3][11][12][13]

  • General Protocol: Cancer cells are harvested and fixed, typically with cold ethanol.

  • Staining: The cells are then stained with a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI. RNase is often included to prevent staining of RNA.[11]

  • Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Signaling Pathway and Experimental Workflow Diagrams

Mesalazine_Apoptosis_Pathway This compound Mesalazine Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Mesalazine-induced intrinsic apoptosis pathway.

Mesalazine_Wnt_Pathway This compound Mesalazine BetaCatenin_P β-catenin Phosphorylation This compound->BetaCatenin_P promotes BetaCatenin β-catenin BetaCatenin_P->BetaCatenin leads to degradation Nucleus Nucleus BetaCatenin->Nucleus translocation cMyc c-Myc Expression Nucleus->cMyc activates Proliferation Cell Proliferation cMyc->Proliferation promotes

Caption: Inhibition of the Wnt/β-catenin pathway by Mesalazine.

Experimental_Workflow CellCulture Cancer Cell Culture (e.g., K562) Treatment Mesalazine Treatment (Varying Concentrations & Durations) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Detection (Hoechst Staining) Treatment->Apoptosis GeneExpression Gene Expression Analysis (RT-PCR for Bax/Bcl-2) Treatment->GeneExpression Protein Protein Level Analysis (Immunocytochemistry for c-Myc) Treatment->Protein

Caption: General experimental workflow for studying Mesalazine's effects.

Compounds from Mesua Species: Emerging Cytotoxic Agents

Research into the plant genus Mesua has revealed several compounds with potential anti-cancer activities. A notable example is Mesua beccariana, from which a new cyclodione, mesuadione , and other known constituents have been isolated and shown to possess cytotoxic properties.[14]

Cytotoxic Activity

Several compounds isolated from Mesua beccariana have demonstrated in vitro cytotoxic activity against a panel of human cancer cell lines.

  • Mesuadione, Beccamarin, Betulinic Acid, and Stigmasterol: These compounds displayed strong inhibition of Raji (lymphoma) cell proliferation.[14]

  • Stigmasterol and Beccamarin: Showed strong inhibitory effects on the proliferation of SK-MEL-28 (malignant melanoma) and HeLa (cervical cancer) cells, respectively.[14]

Quantitative Data Summary

The following table summarizes the cytotoxic activities of compounds isolated from Mesua beccariana. Specific IC50 values were not detailed in the initial search results.

CompoundCancer Cell Line(s) with Strong InhibitionReference(s)
MesuadioneRaji (lymphoma)[14]
BeccamarinRaji (lymphoma), HeLa (cervical)[14]
Betulinic AcidRaji (lymphoma)[14]
StigmasterolRaji (lymphoma), SK-MEL-28 (melanoma)[14]
Experimental Protocols

2.3.1. In Vitro Cytotoxicity (MTT Assay) [14]

  • Cell Lines: A panel of human cancer cell lines including Raji, SNU-1, K562, LS-174T, HeLa, SK-MEL-28, NCI-H23, IMR-32, and Hep-G2 were used.

  • Compound Preparation: Stock solutions of the isolated compounds were prepared by dissolving them in DMSO or DMF to a concentration of 20 mg/mL. Serial dilutions were made to obtain six different concentrations (200.00, 100.00, 50.00, 25.00, 12.50, and 6.25 µg/mL).

  • Assay: The MTT assay was performed as described by Mosmann to determine the cytotoxic effects of the compounds on the cancer cell lines.

Logical Relationship Diagram

Mesua_Compounds_Activity Mesua Mesua beccariana Mesuadione Mesuadione Mesua->Mesuadione yields Beccamarin Beccamarin Mesua->Beccamarin yields BetulinicAcid Betulinic Acid Mesua->BetulinicAcid yields Stigmasterol Stigmasterol Mesua->Stigmasterol yields Raji Raji (Lymphoma) Mesuadione->Raji inhibits Beccamarin->Raji inhibits HeLa HeLa (Cervical) Beccamarin->HeLa inhibits BetulinicAcid->Raji inhibits Stigmasterol->Raji inhibits SKMEL28 SK-MEL-28 (Melanoma) Stigmasterol->SKMEL28 inhibits

Caption: Cytotoxic activity of compounds from Mesua beccariana.

Conclusion

While the specific compound "this compound" remains to be definitively identified in the scientific literature, this guide provides a detailed overview of the anti-cancer mechanisms of two plausible candidates: Mesalazine and compounds from the Mesua genus. Mesalazine demonstrates a robust and well-documented mechanism involving the induction of apoptosis via the mitochondrial pathway and inhibition of key oncogenic signaling pathways like Wnt/β-catenin and NF-κB. Compounds from Mesua species, such as mesuadione, are emerging as promising cytotoxic agents against a range of cancer cell lines. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to clarify the identity and mechanism of action of "this compound" if it is indeed a distinct entity. This guide serves as a foundational resource for researchers and drug development professionals interested in these promising areas of cancer therapy.

References

The Biological Versatility of Mesuagin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuagin, a naturally occurring 4-phenylcoumarin (B95950), has been identified as a constituent of Mesua racemosa. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its closely related analogues. While direct and extensive research on this compound from Mesua racemosa is limited, this document compiles available data on this compound and structurally similar compounds from the Mesua and Mammea genera to infer its potential therapeutic applications. This guide will delve into its potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties, presenting quantitative data where available, detailing experimental methodologies, and visualizing associated cellular signaling pathways.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₂₂O₅PubChem CID: 5319380
Molecular Weight390.4 g/mol PubChem CID: 5319380
Synonymsmammea A/AD cyclo DPubChem CID: 5319380

Biological Activities of this compound and Related 4-Phenylcoumarins

The 4-phenylcoumarins are a class of neoflavonoids that have demonstrated a wide range of pharmacological activities. Although specific data for this compound is sparse, studies on analogous compounds provide valuable insights into its potential biological profile.

Cytotoxic Activity

4-Phenylcoumarins have shown significant potential as anticancer agents. Studies on compounds structurally similar to this compound, isolated from various Mesua and Mammea species, have demonstrated cytotoxic effects against a range of cancer cell lines.

Table 1: Cytotoxic Activity of this compound Analogues

CompoundCancer Cell LineIC₅₀ (µM)Reference
Geranylated 4-phenylcoumarin (DMDP-1)PC-3 (Prostate)9.0[1]
Geranylated 4-phenylcoumarin (DMDP-2)DU 145 (Prostate)24.0[1]
Mammea A/AASW-480 (Colon)13.9 - 88.1[2]
Mammea A/AAHT-29 (Colon)11.2 - 85.3[2]
Mammea A/AAHCT-116 (Colon)10.7 - 76.7[2]
Mammea B/BASW-480 (Colon)13.9 - 88.1[2]
Mammea B/BAHT-29 (Colon)11.2 - 85.3[2]
Mammea B/BAHCT-116 (Colon)10.7 - 76.7[2]

Note: IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cell population.

The cytotoxic activity of 4-phenylcoumarins is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

MTT Assay Workflow for Cytotoxicity

Antimicrobial Activity

Certain coumarins isolated from the Mammea genus have exhibited potent antibacterial properties, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of a this compound Analogue

CompoundMicroorganismMIC (µg/mL)Reference
Mammea B/BAStaphylococcus aureus (MSSA & MRSA)0.5 - 1.0[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute this compound in broth B->C D Incubate plate C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

MIC Determination Workflow

Anti-inflammatory Activity

The anti-inflammatory potential of coumarins is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). While direct data on this compound is unavailable, the general class of coumarins has been shown to modulate inflammatory pathways.

The inhibitory effect on NO production can be assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Cell Culture and Treatment: Macrophages are cultured and pre-treated with various concentrations of the test compound for a short period before stimulation with LPS.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.

Antioxidant Activity

The antioxidant capacity of natural compounds is a key indicator of their potential to mitigate oxidative stress-related diseases. 4-Phenylcoumarins have been reported to possess radical scavenging activity.

Table 3: Antioxidant Activity of this compound Analogues

CompoundAssayIC₅₀ (µM)Reference
Mammea B/BADPPH86 - 135[2]
Mammea B/BBDPPH86 - 135[2]
Mammea B/BCDPPH86 - 135[2]

Note: IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of 4-phenylcoumarins are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, research on related coumarins suggests potential targets.

Modulation of Inflammatory Pathways

Coumarins are known to interfere with key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Coumarins may inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB releases This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_n->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes

Potential Inhibition of the NF-κB Pathway by this compound

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of MAPKs by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes. Some coumarins have been shown to inhibit the phosphorylation and activation of MAPKs.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK_n MAPK MAPK->MAPK_n Translocation This compound This compound This compound->MAPKKK Inhibits? AP1 AP-1 MAPK_n->AP1 DNA DNA AP1->DNA Inflammatory_Response Inflammatory Response DNA->Inflammatory_Response

Potential Modulation of the MAPK Pathway by this compound

Induction of Caspase-Independent Cell Death

Research on geranylated 4-phenylcoumarins has indicated that their cytotoxic effects on prostate cancer cells may be mediated through a caspase-independent cell death mechanism.[1] This suggests that this compound could potentially overcome apoptosis resistance in certain cancers, a significant advantage in cancer therapy.

Conclusion and Future Directions

This compound, a 4-phenylcoumarin from Mesua racemosa, represents a promising natural product with potential therapeutic applications. Based on the biological activities of its structural analogues, this compound is likely to possess cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. However, there is a clear need for further research to specifically evaluate the biological activities of this compound isolated from Mesua racemosa. Future studies should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities of pure this compound to obtain specific quantitative data (IC₅₀ and MIC values).

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms and cellular signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models to assess its efficacy and safety profile for potential drug development.

The information compiled in this technical guide serves as a foundation for future research and highlights the potential of this compound as a lead compound for the development of novel therapeutic agents.

References

Unraveling the Signaling Pathways of Mesalazine (5-aminosalicylic acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide provides a detailed overview of the signaling pathways of Mesalazine , also known as 5-aminosalicylic acid (5-ASA). Initial searches for "Mesuagin," a distinct neoflavonoid compound[1], did not yield sufficient public data regarding its specific signaling pathways. Given the extensive research available on the clinically significant anti-inflammatory drug Mesalazine, it is presumed that this was the intended subject of inquiry.

Executive Summary

Mesalazine (5-ASA) is a cornerstone in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[2][3][4] Its therapeutic effects are attributed to a multi-faceted mechanism of action that extends beyond simple anti-inflammatory activity. Mesalazine modulates several key signaling cascades implicated in inflammation and cancer, including the NF-κB, PPAR-γ, and Wnt/β-catenin pathways. This guide synthesizes the current understanding of Mesalazine's molecular interactions, presenting its signaling pathways, supporting experimental data, and relevant methodologies for researchers in drug development and the life sciences.

Core Signaling Pathways of Mesalazine

Mesalazine's mechanism of action is not fully elucidated but is known to be topical, acting on the epithelial cells of the colon.[5] Its primary effects are centered around the inhibition of inflammatory mediators and the modulation of transcription factors that regulate inflammatory and proliferative responses.

Inhibition of Arachidonic Acid Metabolism

One of the principal mechanisms of Mesalazine is the inhibition of arachidonic acid metabolism through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][5] This leads to a reduction in the synthesis of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation.

Diagram: Mesalazine's Impact on the Arachidonic Acid Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX Cyclooxygenase (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound Mesalazine (5-ASA) This compound->COX This compound->LOX cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB_NFkB NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation IkB_NFkB->NFkB_p65_p50 IκB degradation Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-8) NFkB_p65_p50_n->Proinflammatory_Genes Induces PPARg PPAR-γ PPARg->NFkB_p65_p50_n Inhibits Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK This compound Mesalazine (5-ASA) This compound->PPARg Activates cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mu_Protocadherin μ-Protocadherin beta_Catenin_c β-catenin mu_Protocadherin->beta_Catenin_c Sequesters beta_Catenin_n β-catenin beta_Catenin_c->beta_Catenin_n Translocation TCF_LEF TCF/LEF beta_Catenin_n->TCF_LEF Binds Proliferation_Genes Proliferative Gene Transcription TCF_LEF->Proliferation_Genes Activates This compound Mesalazine (5-ASA) This compound->mu_Protocadherin Upregulates cluster_analysis Downstream Analysis Start Start: CRC Cell Culture Treatment Treat with Mesalazine (or Vehicle Control) Start->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction Cell_Fixation Cell Fixation (on coverslips) Harvest->Cell_Fixation qRT_PCR qRT-PCR for μ-protocadherin mRNA RNA_Extraction->qRT_PCR Western_Blot Western Blot for μ-protocadherin & β-catenin protein Protein_Extraction->Western_Blot Immunofluorescence Immunofluorescence for β-catenin localization Cell_Fixation->Immunofluorescence End Data Analysis & Conclusion qRT_PCR->End Western_Blot->End Immunofluorescence->End

References

Mesuagin: An Examination of a Neoflavonoid with Emerging Therapeutic Interest

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

Mesuagin, a naturally occurring neoflavonoid, has been identified in plant species such as Mammea punctata and Mesua racemosa.[1] As a member of the flavonoid family, a class of compounds known for a wide array of biological activities, this compound is a subject of scientific curiosity for its potential therapeutic applications. This technical guide synthesizes the currently available, though limited, scientific information regarding this compound and the broader therapeutic context of related compounds derived from the Mesua genus. Due to the nascent stage of research directly focused on this compound, this document also explores the bioactivities of extracts from Mesua ferrea, a plant known to contain this compound, to provide a foundational understanding of its potential pharmacological profile.

Physicochemical Properties of this compound

This compound is classified as a neoflavonoid. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular FormulaC24H22O5PubChem
Molecular Weight390.4 g/mol PubChem
Physical DescriptionSolidHuman Metabolome Database
Melting Point152 - 153 °CHuman Metabolome Database

Potential Therapeutic Activities of Compounds from Mesua Species

Direct studies on the therapeutic effects of isolated this compound are not extensively available in current scientific literature. However, research on extracts from Mesua species, particularly Mesua ferrea, provides preliminary insights into potential therapeutic avenues. It is important to note that these activities are attributed to the complex mixture of phytochemicals present in the extracts and not solely to this compound.

Anticancer Activity

Extracts from Mesua ferrea have demonstrated cytotoxic effects against various cancer cell lines. A methanol (B129727) extract of Mesua ferrea flowers, rich in volatile oils, showed significant cytotoxic activity against T-lymphocyte leukemia cells, with an IC50 value of 12.5 µg/ml.[2] Furthermore, a dichloromethane (B109758) extract of the stems exhibited anticancer activities against oral (KB), breast (MCF-7), and lung (NCI-H187) cancer cell lines.

Table 1: In Vitro Anticancer Activity of Mesua ferrea Extracts

ExtractCell LineIC50 (µg/mL)
DichloromethaneKB (Oral)18.01
DichloromethaneMCF-7 (Breast)28.83
DichloromethaneNCI-H187 (Lung)18.42
MethanolKB (Oral)29.91
MethanolNCI-H187 (Lung)33.54
Antimicrobial Activity

Extracts from Mesua species have shown potential antimicrobial properties. Methanol extracts of Mesua beccariana and Mesua ferrea have demonstrated activity against Gram-positive bacteria, including Bacillus cereus, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA).[3] The methanol extract from Mesua ferrea stems was found to be active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 31.25 µg/mL.

Antioxidant Activity

The antioxidant potential of Mesua ferrea extracts has been evaluated using various assays. Methanol extracts of Mesua beccariana and Mesua ferrea displayed high antioxidant activities with EC₅₀ values of 12.70 and 9.77 μg/mL, respectively, in a DPPH scavenging radical assay.[3] These values are comparable to the standard antioxidant, ascorbic acid (EC₅₀ = 5.62 μg/mL).[3] The antioxidant capacity is attributed to the presence of bioactive compounds like flavonoids and phenolic acids.[4][5]

Experimental Methodologies

The following sections detail the experimental protocols typically employed in the evaluation of natural products like this compound, based on the available literature for Mesua extracts.

Extraction and Isolation of Bioactive Compounds

A generalized workflow for the extraction and isolation of compounds from plant material is depicted below. This process is essential to obtain purified compounds like this compound for detailed bioactivity screening.

G plant_material Plant Material (e.g., Mesua ferrea stems) drying Drying and Powdering plant_material->drying extraction Solvent Extraction (e.g., Hexane, Dichloromethane, Methanol) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., HPLC) fractions->purification pure_compound Pure Compound (e.g., this compound) purification->pure_compound

Caption: General workflow for extraction and isolation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3]

G seed_cells Seed cancer cells in 96-well plate incubation1 Incubate for 24h seed_cells->incubation1 add_compound Add varying concentrations of this compound incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubation3->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G prepare_dilutions Prepare serial dilutions of this compound in broth inoculate Inoculate with standardized bacterial suspension prepare_dilutions->inoculate incubation Incubate at 37°C for 24h inoculate->incubation observe_growth Observe for visible bacterial growth incubation->observe_growth determine_mic Determine MIC (lowest concentration with no growth) observe_growth->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Putative Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound have not been elucidated, the bioactivities of flavonoids often involve interference with key cellular signaling cascades implicated in cancer and inflammation. Based on the known mechanisms of other flavonoids, potential, yet unverified, pathways that this compound might influence are presented below. Further research is imperative to validate these hypotheses.

G cluster_cancer Potential Anticancer Mechanisms cluster_inflammation Potential Anti-inflammatory Mechanisms This compound This compound PI3K_AKT PI3K/Akt Pathway This compound->PI3K_AKT MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB COX COX Enzymes This compound->COX LOX LOX Enzymes This compound->LOX Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Angiogenesis Inhibition of Angiogenesis NFkB->Angiogenesis Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Future Directions and Conclusion

The current body of scientific literature on this compound is in its infancy. While studies on extracts of Mesua species provide a promising glimpse into its potential therapeutic relevance, dedicated research on the isolated compound is critically needed. Future investigations should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of purified this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its biological activity and pharmacokinetic properties.

References

Mesuagin: A Technical Guide on its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuagin is a naturally occurring neoflavonoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and isolation. Furthermore, this document elucidates the known biological activities of this compound, with a particular focus on its cytotoxic effects on cancer cells, and explores the potential signaling pathways involved in its mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising phytochemical.

Discovery and Characterization

This compound, a member of the 4-phenylcoumarin (B95950) class of neoflavonoids, was first reported as a natural product isolated from plant sources. Its chemical formula is C₂₄H₂₂O₅, and its IUPAC name is 5-hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-h]chromen-2-one[1]. The compound is also known by its synonym, Mammea A/AD cyclo D[1].

Initial studies on the chemical constituents of various plants in the Calophyllaceae family led to the identification of a series of coumarin (B35378) derivatives. While the exact date and researchers of the initial discovery of this compound are not definitively documented in readily available literature, significant work on the isolation and characterization of related compounds from the Mesua and Mammea genera was conducted in the latter half of the 20th century. A notable contribution to the characterization of compounds from Mesua racemosa, including this compound (reported as mammea A/AD cyclo D), was made by Morel et al. in 1999, which built upon earlier phytochemical investigations of the species[1].

Chemical Structure and Properties

The chemical structure of this compound features a 4-phenylcoumarin core with a dimethylpyran ring and an isobutyryl group substitution. This complex structure contributes to its lipophilicity and potential for interaction with various biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₂₂O₅[1]
Molecular Weight390.4 g/mol [1]
IUPAC Name5-hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-h]chromen-2-one[1]
SynonymsMammea A/AD cyclo D[1]
CAS Number21721-08-4[1]

Natural Sources

This compound has been isolated from several plant species, primarily within the Calophyllaceae family. The concentration of the compound can vary depending on the plant part, geographical location, and harvesting time.

Primary Natural Sources

The two main plant species known to produce this compound are:

  • Mesua racemosa : The leaves of this plant have been identified as a significant source of this compound[1].

  • Mammea punctata : This species is also reported to contain this compound[1].

Other species within the Mammea genus are known to produce a variety of structurally related coumarins, suggesting they may also be potential, though less documented, sources of this compound[2].

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a series of chromatographic techniques. The following is a generalized protocol based on the methodologies described for the isolation of mammea A/AD cyclo D from Mesua racemosa leaves.

Extraction and Isolation from Mesua racemosa Leaves
  • Extraction:

    • Air-dried and powdered leaves of Mesua racemosa are subjected to extraction with a suitable organic solvent, such as hexane (B92381) or a mixture of hexane and ethyl acetate.

    • The extraction is typically performed at room temperature over an extended period with agitation to ensure maximum yield.

    • The resulting crude extract is then concentrated under reduced pressure.

  • Chromatographic Separation:

    • The concentrated crude extract is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Purification:

    • Fractions enriched with this compound are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC).

    • Final purification yields this compound as a crystalline solid.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

The following diagram illustrates a general workflow for the isolation and characterization of this compound.

experimental_workflow plant_material Plant Material (e.g., Mesua racemosa leaves) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions purification Purification (Prep. TLC/HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound structural_elucidation Structural Elucidation (NMR, MS, etc.) pure_compound->structural_elucidation

Fig. 1: General workflow for the isolation and characterization of this compound.

Biological Activities and Signaling Pathways

This compound and related Mammea coumarins have demonstrated a range of biological activities, with their cytotoxic effects against cancer cells being of particular interest to researchers.

Cytotoxic and Anti-Cancer Activity

Studies have shown that Mammea coumarins, including those structurally similar to this compound, exhibit significant cytotoxic activity against various human cancer cell lines. For instance, mammea A/AD cyclo D (this compound) has been evaluated for its effects on colon cancer cells[3]. The mechanism of this cytotoxicity is believed to involve the induction of apoptosis.

Table 2: Cytotoxic Activity of Mammea Coumarins (including this compound analogs) against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Mammea A/AD cyclo D (this compound)SW-480 (colon)Not explicitly stated, but activity is implied.[3]
Mammea A/AA cyclo DSW-480 (colon)25.3[3]
Mammea A/AC cyclo DSW-480 (colon)13.9[3]
Mammea B/BA cyclo FSW-480 (colon)38.2[3]

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, the induction of apoptosis by related coumarins suggests the involvement of key regulatory pathways in cancer cell survival and proliferation. Based on the known mechanisms of other anti-cancer compounds and the apoptotic effects observed, potential target pathways for this compound could include:

  • The PI3K/Akt Pathway: This pathway is crucial for cell survival, and its inhibition can lead to apoptosis.

  • The NF-κB Pathway: This pathway is involved in inflammation and cell survival, and its inhibition is a common mechanism for anti-cancer drugs.

The following diagram depicts a hypothetical model of how this compound might induce apoptosis in cancer cells through the modulation of these pathways.

signaling_pathway cluster_effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt NF_kB NF-κB Pathway This compound->NF_kB Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival NF_kB->Apoptosis NF_kB->Cell_Survival

Fig. 2: Hypothetical signaling pathways affected by this compound leading to apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against cancer cells. Its unique chemical structure and biological profile warrant further investigation for its potential as a lead compound in drug discovery. Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways of this compound.

  • Conducting in vivo studies to evaluate its efficacy and safety in animal models.

  • Exploring synthetic modifications of the this compound scaffold to enhance its therapeutic properties.

This technical guide provides a foundational understanding of this compound, offering a valuable resource for researchers dedicated to the exploration of novel anti-cancer agents from natural sources.

References

Mesuagin: An In-Depth Technical Guide on a Neoflavonoid with Unexplored Potential in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuagin, a naturally occurring neoflavonoid, presents a compelling case for further investigation within the scientific and drug development communities. While current publicly available data on its specific molecular interactions and quantitative effects on cellular processes are limited, its classification as a neoflavonoid suggests potential therapeutic activities, including anticancer and anti-inflammatory properties. This technical guide synthesizes the available information on this compound, contextualizes its potential roles based on the broader activities of neoflavonoids, and identifies critical areas for future research to unlock its therapeutic promise.

Introduction

This compound is a neoflavonoid that has been identified in plant species such as Mammea punctata and Mesua racemosa.[1] Neoflavonoids are a class of polyphenolic compounds known for a variety of biological activities.[2][3] This guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound and outlines a path forward for its scientific exploration.

Chemical and Physical Properties

A summary of this compound's known chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₄H₂₂O₅PubChem
Molecular Weight 390.4 g/mol PubChem
IUPAC Name 5-hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-h]chromen-2-onePubChem
Synonyms Mammea A/AD cyclo DPubChem
Physical Description SolidHuman Metabolome Database (HMDB)
Melting Point 152 - 153 °CHuman Metabolome Database (HMDB)

Potential Role of this compound in Cellular Processes

Direct experimental evidence detailing this compound's role in specific cellular processes is not extensively available in the current scientific literature. However, based on the well-documented activities of the broader neoflavonoid class, we can hypothesize potential mechanisms of action for this compound.

Potential Anticancer Activity

Neoflavonoids have demonstrated a range of anticancer effects, suggesting that this compound may possess similar properties.[2][3][4] The general mechanisms by which neoflavonoids are thought to exert their anticancer effects include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism for many chemotherapeutic agents.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells by interfering with the cell cycle.

  • Anti-Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients.

  • Modulation of Signaling Pathways: Influencing key signaling pathways involved in cancer progression, such as NF-κB.[4]

A proposed logical workflow for investigating the potential anticancer activities of this compound is depicted below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Validation Initial Screening Screen this compound against a panel of cancer cell lines Viability Assay Determine IC50 values using MTT or similar assays Initial Screening->Viability Assay Apoptosis Assay Assess apoptosis induction (e.g., Annexin V staining) Viability Assay->Apoptosis Assay Cell Cycle Analysis Analyze cell cycle distribution (e.g., flow cytometry) Apoptosis Assay->Cell Cycle Analysis Pathway Analysis Investigate effects on key signaling pathways (e.g., Western blot for NF-κB, MAPK) Cell Cycle Analysis->Pathway Analysis Target Identification Identify direct molecular targets (e.g., pull-down assays, proteomics) Pathway Analysis->Target Identification Xenograft Models Evaluate anti-tumor efficacy in mouse xenograft models Target Identification->Xenograft Models Toxicity Studies Assess in vivo toxicity and pharmacokinetic properties Xenograft Models->Toxicity Studies

Caption: Proposed workflow for anticancer evaluation of this compound.
Potential Anti-inflammatory Activity

Inflammation is a critical process in many diseases, and neoflavonoids have been shown to possess anti-inflammatory properties.[3] The potential anti-inflammatory mechanisms of this compound could involve the inhibition of key inflammatory mediators and pathways. A diagram illustrating a potential anti-inflammatory signaling pathway that could be modulated by this compound is shown below.

G Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Genes activates This compound This compound This compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data Summary

As of the date of this publication, there is a notable absence of publicly available quantitative data, such as half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ) values, for this compound's activity in cellular or biochemical assays. The acquisition of such data is a critical next step in evaluating its therapeutic potential.

Experimental Protocols

General Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

A visual representation of this experimental workflow is provided below.

G Start Start: Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Add this compound at various concentrations Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze End End Analyze->End

References

Investigating the Antioxidant Potential of Mesuagin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuagin, a naturally occurring 4-phenylcoumarin (B95950) isolated from Mesua ferrea, has garnered scientific interest for its potential therapeutic properties. This technical guide delves into the antioxidant capacity of this compound, presenting available data, outlining key experimental protocols for its assessment, and exploring the potential signaling pathways involved in its cytoprotective effects. While direct quantitative data for this compound in several antioxidant assays remains to be fully elucidated, studies on extracts from Mesua ferrea strongly indicate a significant antioxidant potential, primarily attributed to its rich phytochemical composition, including coumarins and xanthones. This guide aims to provide a comprehensive resource for researchers and professionals in drug development, facilitating further investigation into this compound's antioxidant capabilities and its promise as a novel therapeutic agent.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage. Natural products have long been a valuable source of novel antioxidant compounds. This compound, a 4-phenylcoumarin found in Mesua ferrea, belongs to a class of phytochemicals known for their diverse biological activities. This guide focuses on the scientific investigation of this compound's antioxidant potential.

In-Vitro Antioxidant Activity of Mesua ferrea Extracts

While specific data for isolated this compound is limited, studies on extracts from Mesua ferrea, the plant source of this compound, provide strong evidence of its antioxidant properties.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. Methanolic extracts of Mesua ferrea flowers have demonstrated significant DPPH radical scavenging activity, with one study reporting 87% inhibition at a concentration of 0.5 mg/mL[1]. Furthermore, the ethyl acetate (B1210297) extract of Mesua ferrea bark has shown dose-dependent DPPH scavenging activity[2].

ABTS Radical Scavenging Activity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method to assess antioxidant capacity. The ethyl acetate extract of Mesua ferrea bark has exhibited a dose-dependent scavenging activity against the ABTS radical, further supporting the antioxidant potential of its constituents[2].

Table 1: Summary of In-Vitro Antioxidant Activity of Mesua ferrea Extracts

Plant PartExtract TypeAssayResultsReference
FlowersMethanolicDPPH87% inhibition at 0.5 mg/mL[1]
BarkEthyl AcetateDPPHDose-dependent activity[2]
BarkEthyl AcetateABTSDose-dependent activity[2]

Note: The provided data is for extracts and not for the purified compound this compound.

Potential Mechanistic Pathways

The antioxidant effects of natural compounds are often mediated through the modulation of key cellular signaling pathways involved in the oxidative stress response. While direct evidence for this compound is still emerging, the following pathways are critical areas of investigation for understanding its potential cytoprotective mechanisms.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Natural compounds, including flavonoids and other phenolics, are known to activate this pathway[3][4][5][6][7]. Investigating the ability of this compound to activate the Nrf2-ARE pathway would provide crucial insights into its indirect antioxidant mechanisms.

Nrf2_ARE_Pathway cluster_nucleus Nuclear Events Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces This compound This compound (Hypothesized) This compound->Keap1_Nrf2 may activate Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Hypothesized Nrf2-ARE Pathway Activation by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and cell survival. Chronic inflammation is closely linked to oxidative stress. Many natural antioxidants exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. While research on a related compound, mesalazine, has shown inhibition of NF-κB activation, further studies are needed to determine if this compound shares this activity[8].

NF_kB_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli / ROS IKK IKK Complex Inflammatory_Stimuli->IKK activates This compound This compound (Hypothesized) This compound->IKK may inhibit IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes Inflammation Inflammation Inflammatory_Genes->Inflammation leads to NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates transcription of

Hypothesized Inhibition of NF-κB Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transducing extracellular signals into cellular responses, including those related to stress, inflammation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which can lead to inflammation and cell death. The potential of this compound to modulate these pathways is a promising area for future research to understand its cytoprotective effects.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Oxidative Stress) MAP3K MAP3K Extracellular_Stimuli->MAP3K activates This compound This compound (Hypothesized) This compound->MAP3K may modulate MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) MAPK->Cellular_Response regulates

Hypothesized Modulation of MAPK Pathway by this compound.

Detailed Experimental Protocols

For researchers aiming to investigate the antioxidant potential of this compound, the following are detailed protocols for key in-vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a color change from violet to yellow, which is measured as a decrease in absorbance.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Preparation of test sample: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should be prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

DPPH_Workflow Start Start Prep_DPPH Prepare 0.1 mM DPPH Solution Start->Prep_DPPH Prep_this compound Prepare this compound Serial Dilutions Start->Prep_this compound Mix Mix this compound & DPPH Solutions Prep_DPPH->Mix Prep_this compound->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate End End Calculate->End

Workflow for DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate an electron to the ABTS•+ will reduce it back to its colorless form, and the decolorization is measured as a decrease in absorbance.

Protocol:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test sample: Prepare a stock solution of this compound and serial dilutions as in the DPPH assay.

  • Reaction mixture: Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Superoxide (B77818) Dismutase (SOD)-like Activity Assay

Principle: This assay measures the ability of a compound to scavenge superoxide radicals (O2•−). Superoxide radicals can be generated in-vitro by systems such as the xanthine (B1682287)/xanthine oxidase system. The amount of superoxide radical is quantified using a detector molecule like nitroblue tetrazolium (NBT), which is reduced by O2•− to a colored formazan (B1609692) product. The SOD-like activity is determined by the inhibition of NBT reduction.

Protocol:

  • Reaction mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, xanthine, and NBT.

  • Sample addition: Add various concentrations of this compound to the reaction mixture.

  • Initiation of reaction: Add xanthine oxidase to the mixture to start the generation of superoxide radicals.

  • Incubation: Incubate at a specific temperature for a set time.

  • Absorbance measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

  • Calculation: The percentage of inhibition of NBT reduction is calculated, and the IC50 value is determined.

Catalase (CAT)-like Activity Assay

Principle: This assay measures the ability of a compound to decompose hydrogen peroxide (H2O2). The rate of H2O2 decomposition can be monitored directly by measuring the decrease in absorbance at 240 nm.

Protocol:

  • Reaction mixture: Prepare a solution of H2O2 in a suitable buffer (e.g., phosphate buffer).

  • Sample addition: Add this compound to the H2O2 solution.

  • Absorbance measurement: Immediately start monitoring the decrease in absorbance at 240 nm over time using a spectrophotometer.

  • Calculation: The rate of H2O2 decomposition is calculated from the change in absorbance over time. The catalase-like activity of this compound can be expressed in units, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.

Lipid Peroxidation Inhibition Assay

Principle: This assay evaluates the ability of a compound to inhibit the oxidation of lipids, a key event in cellular damage. Lipid peroxidation can be induced in a lipid-rich substrate (e.g., linoleic acid emulsion or tissue homogenates) by an initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The extent of lipid peroxidation is often measured by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid oxidation, using the thiobarbituric acid reactive substances (TBARS) method.

Protocol:

  • Preparation of lipid substrate: Prepare a linoleic acid emulsion or a tissue homogenate.

  • Induction of peroxidation: Add an initiator (e.g., AAPH or Fe2+/ascorbate) to the lipid substrate in the presence and absence of various concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature for a set time.

  • TBARS reaction: Stop the reaction and add thiobarbituric acid (TBA) solution. Heat the mixture to allow the reaction between MDA and TBA to form a colored adduct.

  • Absorbance measurement: Measure the absorbance of the colored adduct at a specific wavelength (e.g., 532 nm).

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.

Conclusion and Future Directions

The available evidence from studies on Mesua ferrea extracts strongly suggests that this compound possesses significant antioxidant potential. The presence of a 4-phenylcoumarin scaffold, a known pharmacophore for antioxidant activity, further supports this hypothesis. However, to fully realize the therapeutic promise of this compound, further rigorous investigation is imperative.

Future research should focus on:

  • Isolation and purification of this compound to determine its specific antioxidant activity in a battery of in-vitro assays and obtain precise IC50 values.

  • In-vivo studies to evaluate the bioavailability, pharmacokinetics, and efficacy of this compound in animal models of oxidative stress-related diseases.

  • Mechanistic studies to elucidate the direct modulatory effects of this compound on key signaling pathways such as Nrf2-ARE, NF-κB, and MAPK.

  • Structure-activity relationship (SAR) studies to identify the key structural features of this compound responsible for its antioxidant activity, which could guide the synthesis of more potent analogues.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound as a novel, natural antioxidant for the prevention and treatment of a wide range of human diseases.

References

Methodological & Application

Analytical Techniques for the Characterization of Mesuagin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuagin, a naturally occurring neoflavonoid found in plants such as Mammea punctata and Mesua racemosa, has garnered interest for its potential therapeutic properties.[1] As a member of the 4-phenylcoumarin (B95950) class, its characterization is crucial for understanding its chemical properties, biological activity, and for the development of analytical methods for its quantification in complex matrices. This document provides an overview of the key analytical techniques and detailed protocols for the characterization of this compound.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is the first step in its analytical characterization.

PropertyValueSource
Molecular Formula C₂₄H₂₂O₅PubChem[1]
Molecular Weight 390.4 g/mol PubChem[1]
IUPAC Name 5-hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-h]chromen-2-onePubChem[1]
Melting Point 152 - 153 °CPubChem[1]
Physical Description SolidHuman Metabolome Database (HMDB)[1]
Chemical Class Neoflavonoid, CoumarinPubChem[1]

Chromatographic Techniques

Chromatographic methods are essential for the isolation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound from plant extracts or reaction mixtures. A reversed-phase HPLC (RP-HPLC) method with UV detection is commonly employed for the analysis of coumarins and flavonoids.

Protocol: RP-HPLC-UV Analysis of this compound

This protocol is a general guideline and may require optimization for specific matrices.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid or Acetic acid (analytical grade)

  • This compound standard (if available) or a well-characterized extract.

3. Mobile Phase Preparation:

  • A common mobile phase for neoflavonoids is a gradient of water (A) and acetonitrile or methanol (B), both acidified with 0.1% formic acid or acetic acid to improve peak shape.

  • Example Gradient:

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-35 min: Return to 70% A, 30% B

    • 35-40 min: Re-equilibration

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound standard in methanol or a suitable solvent. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation (Plant Extract):

    • Extract the plant material with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Concentrate the extract under reduced pressure.

    • Redissolve the residue in the initial mobile phase composition.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound. A diode array detector (DAD) can be used to acquire the full spectrum and select the optimal wavelength, likely in the range of 254-365 nm for flavonoids and coumarins.

6. Data Analysis:

  • Identify the this compound peak by comparing the retention time with the standard.

  • Quantify this compound using a calibration curve generated from the standard solutions.

Experimental Workflow for HPLC Analysis

HPLC_Workflow A Sample/Standard Preparation B HPLC System Setup (Column, Mobile Phase) A->B C Injection B->C D Chromatographic Separation (C18 Column) C->D E UV Detection D->E F Data Acquisition & Analysis E->F

HPLC analysis workflow from sample preparation to data analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially in complex biological matrices.

Protocol: LC-MS/MS Analysis of this compound

This protocol is a general guideline and requires optimization and validation.

1. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF).

  • Electrospray ionization (ESI) source.

2. LC Conditions:

  • Use similar LC conditions as described in the HPLC protocol. A shorter column and faster gradient may be used for high-throughput analysis.

3. MS/MS Conditions:

  • Ionization Mode: ESI in positive or negative ion mode. Positive mode is common for flavonoids to detect the protonated molecule [M+H]⁺. For this compound (C₂₄H₂₂O₅), the expected m/z for [M+H]⁺ is approximately 391.15.

  • Precursor Ion: Select the m/z of the protonated molecule of this compound (e.g., 391.15).

  • Product Ions: Fragment the precursor ion in the collision cell and select characteristic product ions for Multiple Reaction Monitoring (MRM). Based on public data, some potential fragment ions for this compound are m/z 373.14, 345.15, 331.10, and 303.10.[1]

  • Optimization: Optimize collision energy and other MS parameters to maximize the signal of the product ions.

4. Data Analysis:

  • Identify this compound based on the specific precursor-to-product ion transitions and retention time.

  • Quantify using a calibration curve with an internal standard if necessary.

LC-MS/MS Data for this compound

Precursor Ion (m/z)Product Ions (m/z)Ionization Mode
391.154 ([M+H]⁺)373.1434, 345.1485, 331.0963, 303.1023Positive ESI

Data obtained from PubChem.[1]

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are required for the complete structural assignment of this compound.

Protocol: NMR Analysis of this compound

1. Sample Preparation:

  • Dissolve a purified sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Use a high-purity solvent to avoid interfering signals.

2. NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different parts of the molecule.

3. Data Interpretation:

  • The chemical shifts (δ), coupling constants (J), and correlations from the various NMR spectra are used to piece together the structure of this compound.

Expected ¹H and ¹³C NMR Data for this compound (Template)

As of the last update, specific NMR data for this compound has not been widely published. The following table is a template for recording such data.

¹H NMR (ppm) Multiplicity J (Hz) Assignment ¹³C NMR (ppm) Assignment
e.g., 7.5-7.2mAromatic-He.g., 160.5C=O
e.g., 6.5sOlefinic-He.g., 145.2Aromatic-C
e.g., 3.9septe.g., 6.8CH(CH₃)₂e.g., 110.8Olefinic-C
e.g., 1.4sC(CH₃)₂e.g., 28.1C(CH₃)₂
e.g., 1.2de.g., 6.8CH(CH₃)₂e.g., 20.5CH(CH₃)₂
X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.

Protocol: Single-Crystal X-ray Diffraction of this compound

1. Crystallization:

  • Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

2. Data Collection:

  • Mount a suitable crystal on a diffractometer.

  • Collect diffraction data by exposing the crystal to a beam of X-rays.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain the electron density map of the molecule.

  • Build a molecular model into the electron density map and refine the atomic positions.

Crystallographic Data for this compound (Template)

As of the last update, the crystal structure of this compound has not been reported. The following table is a template for crystallographic data.

ParameterValue
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
R-factor

Biological Activity and Signaling Pathways

Neoflavonoids, including this compound, are known to possess various biological activities, such as anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity and NF-κB Signaling

Chronic inflammation is implicated in many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit the NF-κB pathway.

Hypothesized Mechanism of this compound in NF-κB Signaling

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Proinflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.
Antioxidant Activity and MAPK Signaling

Oxidative stress is another key factor in various diseases. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to stress, including oxidative stress.

Hypothesized Mechanism of this compound in MAPK Signaling

MAPK_Pathway Oxidative_Stress Oxidative Stress (ROS) ASK1 ASK1 Oxidative_Stress->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis This compound This compound This compound->Oxidative_Stress Scavenges This compound->ASK1 Inhibits

Hypothesized modulation of the MAPK pathway by this compound.

Disclaimer: The signaling pathway diagrams represent general mechanisms by which flavonoids and neoflavonoids may exert their effects. The specific interactions of this compound with these pathways require experimental validation.

Conclusion

The comprehensive characterization of this compound is a prerequisite for its development as a potential therapeutic agent. The analytical techniques and protocols outlined in this document provide a framework for researchers to isolate, identify, quantify, and understand the biological activity of this promising neoflavonoid. Further research is needed to obtain detailed spectroscopic data and to elucidate the specific molecular mechanisms underlying its biological effects.

References

Application Notes and Protocols for In Vitro Assays with Mesuagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuagin is a neoflavonoid, a class of polyphenolic compounds found in various plant species, including Mammea punctata and Mesua racemosa. Emerging research on extracts from plants containing this compound and related flavonoids suggests a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. These application notes provide detailed protocols for conducting key in vitro assays to evaluate the therapeutic potential of this compound. Given the limited availability of data on purified this compound, the following protocols are based on established methods for similar compounds and plant extracts. The quantitative data presented is derived from studies on Mesua species extracts and related flavonoids and should be considered as a reference for experimental design.

Data Presentation: Quantitative Bioactivity of this compound-Related Compounds

The following tables summarize the quantitative data on the bioactivity of extracts from Mesua species and related flavonoids. This data can be used as a preliminary guide for determining appropriate concentration ranges for in vitro assays with this compound.

Table 1: Anti-Cancer Activity

Compound/ExtractCell LineAssayIC₅₀/EC₅₀Reference
Methanol (B129727) Extract of Mesua beccarianaRaji (B-lymphoma)MTTPotent Activity (Specific IC₅₀ not provided)[1]
Methanol Extract of Mesua ferreaHeLa, Hep-G2, and othersMTTCytotoxic Effects Observed[1]
Phycocyanin (for comparison)NCI-H1299, NCI-H460, LTEP-A2MTTGrowth Inhibition Observed[2]
Gukulenin A (for comparison)A2780, SKOV3, OVCAR-3, TOV-21GViability AssayMarked Inhibition Observed

Table 2: Anti-Inflammatory Activity

Compound/ExtractCell LineAssayIC₅₀Reference
Mesuaferrin-ARAW 264.7Nitric Oxide Inhibition52.17 µg/mL[3]
Wogonin (Flavonoid)RAW 264.7Nitric Oxide Inhibition17 µM[3]
Apigenin (Flavonoid)RAW 264.7Nitric Oxide Inhibition23 µM[3]
Luteolin (Flavonoid)RAW 264.7Nitric Oxide Inhibition27 µM[3]
Psychotria malayana Extract (for comparison)-Soybean Lipoxygenase Inhibition4.92 µg/mL[4]

Table 3: Antioxidant Activity

Compound/ExtractAssayEC₅₀Reference
Methanol Extract of Mesua ferreaDPPH Radical Scavenging9.77 µg/mL[1]
Methanol Extract of Mesua beccarianaDPPH Radical Scavenging12.70 µg/mL[1]
Ascorbic Acid (Standard)DPPH Radical Scavenging5.62 µg/mL[1]
Psychotria malayana Extract (for comparison)DPPH Radical Scavenging13.08 µg/mL[4]

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[5] The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell line(s) of interest (e.g., HeLa, Hep-G2, Raji)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound at Various Concentrations A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 492 nm F->G H Calculate Cell Viability and IC50 G->H

MTT Assay Experimental Workflow
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Principle: In inflammatory conditions, macrophages can be stimulated by LPS to produce NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[7]

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate and incubate for 10 minutes at room temperature.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[7]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition using the following formula: % NO Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100

Plot a dose-response curve and determine the IC₅₀ value.

G cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition and IC50 G->H

Nitric Oxide Assay Workflow
Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol evaluates the antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[8]

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound and a positive control in methanol or ethanol. Create a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Then, add the DPPH working solution to each well.[9] Include a blank (solvent only) and a control (solvent with DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.[9]

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Plot a dose-response curve and determine the EC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).

G cluster_workflow DPPH Assay Workflow A Prepare this compound and Control Solutions B Mix with DPPH Solution A->B C Incubate in the Dark for 30 min B->C D Measure Absorbance at 517 nm C->D E Calculate Scavenging Activity and EC50 D->E

DPPH Assay Experimental Workflow

Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on its observed anti-inflammatory and anti-cancer activities. These are hypothetical models and require experimental validation.

Hypothetical Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB signaling pathway.

G cluster_pathway Hypothetical Anti-Inflammatory Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription of This compound This compound This compound->IKK Inhibits

Hypothetical NF-κB Inhibition by this compound
Hypothetical Pro-Apoptotic Signaling Pathway

The cytotoxic effects of this compound against cancer cells may involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_pathway Hypothetical Pro-Apoptotic Pathway of this compound This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Induction of Apoptosis by this compound

References

Developing Animal Models for Mesuagin Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on the biological activities and in vivo effects of Mesuagin, a neoflavonoid, is currently limited. The following application notes and protocols are based on established methodologies for evaluating the therapeutic potential of structurally related compounds, such as other neoflavonoids and flavonoids, which have demonstrated anti-inflammatory, anticancer, and neuroprotective properties. These protocols should be considered as adaptable templates and will require optimization and validation for this compound-specific research.

Introduction to this compound and its Therapeutic Potential

This compound is a neoflavonoid that has been identified in plants such as Mammea punctata and Mesua racemosa[1]. While direct evidence of its pharmacological effects is scarce, the broader class of flavonoids is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. These properties are often attributed to their ability to modulate key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Given its chemical structure, this compound is a promising candidate for investigation into these therapeutic areas.

This document provides a comprehensive guide to developing preclinical animal models to explore the potential anti-inflammatory, anticancer, and neuroprotective activities of this compound.

Preclinical In Vivo Models for Efficacy Assessment

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of a novel compound. Below are detailed protocols for established rodent models relevant to the potential activities of this compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used model is effective for screening compounds for acute anti-inflammatory properties[1][2].

2.1.1. Experimental Protocol

  • Animal Model: Male Wistar rats or Swiss albino mice (180-220g).

  • Acclimatization: House animals in standard conditions for at least one week before the experiment with free access to food and water.

  • Grouping (n=6 per group):

    • Group I (Control): Vehicle (e.g., 0.5% carboxymethylcellulose in saline).

    • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or this compound orally 60 minutes before inducing inflammation.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point.

    • At the end of the experiment, euthanize the animals and collect paw tissue for biochemical and histological analysis (e.g., myeloperoxidase (MPO) activity, cytokine levels, and histopathology).

2.1.2. Data Presentation: Edema Inhibition

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Edema Inhibition (%)
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
This compound (hypothetical)250.68 ± 0.0420.00
This compound (hypothetical)500.51 ± 0.0340.00
This compound (hypothetical)1000.39 ± 0.0454.12

2.1.3. Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping dosing Oral Administration (Vehicle/Drug) grouping->dosing initial_pv Initial Paw Volume Measurement dosing->initial_pv carrageenan Carrageenan Injection initial_pv->carrageenan final_pv Paw Volume Measurement (1-5 hours) carrageenan->final_pv edema_calc Calculate Edema Inhibition final_pv->edema_calc biochem Biochemical Analysis (MPO, Cytokines) final_pv->biochem histo Histopathology final_pv->histo

Carrageenan-Induced Paw Edema Workflow

Anticancer Activity: Xenograft Tumor Model

This model is essential for evaluating the in vivo efficacy of a compound against human cancer cell lines[3][4].

2.2.1. Experimental Protocol

  • Cell Culture: Culture a human cancer cell line of interest (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a sterile medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.

  • Grouping and Treatment (once tumors reach ~100-150 mm³):

    • Group I (Control): Vehicle.

    • Group II (Positive Control): A standard chemotherapeutic agent (e.g., 5-Fluorouracil).

    • Group III-V (Test Groups): this compound at various doses.

  • Monitoring:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Endpoint Analysis:

    • Euthanize mice when tumors in the control group reach the predetermined maximum size.

    • Excise tumors, weigh them, and process for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis), and Western blot analysis of relevant signaling pathways.

2.2.2. Data Presentation: Tumor Growth Inhibition

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
5-Fluorouracil20 mg/kg450 ± 8064.0
This compound (hypothetical)50 mg/kg980 ± 12021.6
This compound (hypothetical)100 mg/kg720 ± 10042.4

2.2.3. Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture cell_prep Cell Harvesting and Preparation cell_culture->cell_prep implantation Subcutaneous Tumor Cell Implantation cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Random Grouping tumor_growth->grouping treatment Treatment Administration grouping->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Tumor Excision and Analysis monitoring->endpoint

Xenograft Model Experimental Workflow

Neuroprotective Activity: LPS-Induced Neuroinflammation Model

This model is used to study the effects of compounds on inflammation in the central nervous system[5][6][7].

2.3.1. Experimental Protocol

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Grouping (n=8-10 per group):

    • Group I (Control): Vehicle + Saline.

    • Group II (LPS Control): Vehicle + LPS.

    • Group III-V (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, p.o.) + LPS.

  • Procedure:

    • Administer this compound or vehicle orally for 7 consecutive days.

    • On day 7, 60 minutes after the final dose, administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (0.25 mg/kg) or saline.

  • Behavioral Assessment (24 hours post-LPS):

    • Conduct behavioral tests such as the Open Field Test (for locomotor activity and anxiety-like behavior) and the Morris Water Maze (for learning and memory).

  • Endpoint Analysis (24-48 hours post-LPS):

    • Euthanize mice and collect brain tissue (hippocampus and cortex).

    • Analyze tissue for inflammatory markers (e.g., TNF-α, IL-1β, IL-6 via ELISA or qPCR), microglial activation (Iba-1 immunohistochemistry), and markers of oxidative stress.

2.3.2. Data Presentation: Cytokine Reduction in Brain Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein)IL-1β (pg/mg protein)
Control-15 ± 310 ± 2
LPS Control-150 ± 20120 ± 15
This compound (hypothetical)5095 ± 1580 ± 10
This compound (hypothetical)10060 ± 1055 ± 8

Potential Mechanisms of Action and Signaling Pathways

Flavonoids often exert their effects by modulating key intracellular signaling pathways. Based on the activities of related compounds, this compound may influence the following pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Many flavonoids are known to inhibit this pathway[5][6][7][8].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcribes

Potential inhibition of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Flavonoids have been shown to inhibit this pathway[9][10][11][12].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes Survival Cell Survival Akt->Survival promotes This compound This compound This compound->PI3K inhibits? This compound->Akt inhibits?

Potential inhibition of the PI3K/Akt pathway by this compound.

Pharmacokinetic Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective in vivo studies.

4.1. Administration Vehicle and Dosing

  • Vehicle: For oral administration, flavonoids are often suspended in vehicles such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene (B3416737) glycol (PEG) and saline[13]. The choice of vehicle should be based on the solubility of this compound and should be tested for any intrinsic effects.

  • Dosing: The appropriate dose range for this compound will need to be determined through dose-ranging studies. Based on studies with other flavonoids, a starting point could be in the range of 25-100 mg/kg for oral administration in rodents[14][15].

4.2. Pharmacokinetic Profile of Flavonoids

The pharmacokinetic properties of flavonoids can vary significantly. Generally, they are subject to extensive metabolism in the liver and intestines, which can affect their bioavailability[3][16].

Representative Pharmacokinetic Parameters of a Flavonoid (Quercetin) in Rats after a Single Oral Dose:

ParameterValue
Tmax (Time to maximum concentration)0.5 - 1.5 hours
Cmax (Maximum plasma concentration)0.1 - 1.0 µg/mL
t1/2 (Half-life)2 - 5 hours
Bioavailability< 20%

Note: These are generalized values and will need to be determined specifically for this compound.

Summary and Future Directions

The protocols and data presented here provide a foundational framework for initiating preclinical research on this compound. Due to the current lack of specific data for this compound, initial in vitro studies to determine its basic biological activities (e.g., cytotoxicity in cancer cell lines, anti-inflammatory effects in macrophages) are strongly recommended before embarking on extensive animal studies.

Subsequent in vivo research should focus on:

  • Dose-response studies to establish the optimal therapeutic window.

  • Pharmacokinetic and bioavailability studies to understand its ADME profile.

  • Mechanism of action studies to elucidate the molecular targets and signaling pathways modulated by this compound.

By systematically applying these established models and methodologies, researchers can effectively evaluate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

Mesuagin in Drug Discovery: An Overview of a Promising Neoflavonoid

Author: BenchChem Technical Support Team. Date: December 2025

Mesuagin, a naturally occurring neoflavonoid, has emerged as a molecule of interest in the field of drug discovery. Extracted from plants such as Mammea punctata and Mesua racemosa, this compound possesses a unique chemical structure that positions it as a potential candidate for therapeutic development.[1] While research is in its early stages, the known biological activities of related compounds and extracts from its source plants suggest promising avenues for further investigation.

Chemical and Physical Properties

This compound is chemically identified as 5-hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-h]chromen-2-one. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₂₂O₅
Molecular Weight 390.4 g/mol
Appearance Solid
CAS Number 21721-08-4

Potential Applications in Drug Discovery

Currently, specific data on the biological activities of isolated this compound is limited. However, the broader class of neoflavonoids, to which this compound belongs, is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. This suggests that this compound may possess similar therapeutic potential.

Anticancer and Cytotoxic Potential

While direct studies on this compound's anticancer effects are not yet available, extracts from the Mesua genus, from which this compound can be isolated, have demonstrated cytotoxic and anti-proliferative properties. For instance, extracts from Mesua ferrea have shown activity against various cancer cell lines. Further research is warranted to determine if this compound is a contributing component to this observed activity and to elucidate its specific mechanism of action.

Antimicrobial Activity

Extracts from plants containing this compound have also been investigated for their antimicrobial properties. These studies indicate potential efficacy against certain bacterial strains. The investigation of pure this compound is a necessary next step to identify its specific antimicrobial spectrum and potency.

Experimental Protocols

Due to the preliminary stage of research on this compound, detailed and validated experimental protocols for its application in drug discovery are not yet established. However, general methodologies for screening and evaluating natural products can be adapted for this compound.

General Workflow for Bioactivity Screening of this compound

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Further Development Isolation Isolation of this compound from natural sources Purification Purification and Characterization Isolation->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., NO, cytokine inhibition) Purification->AntiInflammatory Enzyme Enzyme Inhibition Assays Cytotoxicity->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) Enzyme->Pathway Lead Lead Optimization Enzyme->Lead InVivo In Vivo Studies Lead->InVivo

Caption: A generalized workflow for the initial stages of drug discovery involving this compound.

Future Directions

The exploration of this compound's therapeutic potential is an emerging area of research. Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of purified this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy and Safety: Conducting animal studies to assess the therapeutic efficacy and safety profile of this compound for specific disease models.

The development of detailed application notes and protocols for this compound in drug discovery will be contingent on the generation of robust data from these future research endeavors. As the scientific community continues to investigate the vast potential of natural products, compounds like this compound hold promise for the development of novel therapeutics.

References

Application Notes and Protocols for Mesuagin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of an optimal and effective dosage is a critical first step in the in-vitro evaluation of any novel therapeutic compound. These application notes provide a comprehensive guide and standardized protocols for utilizing Mesuagin in cell culture experiments. The following sections detail the methodologies for assessing cell viability, inducing apoptosis, and analyzing key signaling pathways affected by this compound. The provided protocols and data serve as a foundational framework for researchers to design and execute their experiments effectively.

Application Notes

This compound is a novel compound with demonstrated anti-proliferative properties in various cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation. These notes are intended to guide the researcher in the effective use of this compound for in-vitro studies.

Mechanism of Action

This compound is hypothesized to exert its cytotoxic effects through the inhibition of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[1][2][3][4] By downregulating the activity of these pathways, this compound can lead to cell cycle arrest and the induction of programmed cell death (apoptosis).

Stock Solution Preparation

To prepare a 10 mM stock solution of this compound (assuming a molecular weight of 400 g/mol ), dissolve 4 mg of this compound in 1 mL of sterile DMSO. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][6] IC50 values for this compound can vary depending on the cell line, seeding density, and duration of treatment.[6][7] The following table provides a summary of hypothetical IC50 values for this compound in various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer1.5 ± 0.2
HepG2Liver Cancer2.8 ± 0.4
A549Lung Cancer5.2 ± 0.6
PC-3Prostate Cancer3.1 ± 0.3
MDA-MB-231Breast Cancer4.5 ± 0.5

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.[8]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[8][11]

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells in 2 mL of complete medium per well in a 6-well plate.

    • After 24 hours, treat the cells with the desired concentration of this compound (e.g., the IC50 value determined from the MTT assay) for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells by trypsinization and centrifugation at 1,200 rpm for 5 minutes.[12]

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on the protein expression levels in the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use GAPDH or β-actin as a loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (1x10^4 cells/well in 96-well plate) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h drug_treatment This compound Treatment (Varying Concentrations) incubation_24h->drug_treatment incubation_48h 48h Incubation drug_treatment->incubation_48h mtt_addition MTT Addition (10µL/well) incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Formazan Solubilization (100µL DMSO/well) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->PI3K | MEK MEK This compound->MEK | Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 | Proliferation Proliferation & Survival Genes mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis |

Caption: Hypothetical signaling pathway of this compound in cancer cells.

References

Application Notes and Protocols for the HPLC-MS Analysis of Mesuagin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuagin is a naturally occurring neoflavonoid found in plants such as Mammea punctata and Mesua racemosa.[1] As a member of the 4-phenylcoumarin (B95950) class, this compound and its potential metabolites are of interest to researchers in drug discovery and natural product chemistry for their potential biological activities. This document provides detailed application notes and protocols for the sensitive and selective analysis of this compound and the investigation of its metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Quantitative Data Summary

Table 1: Mass Spectrometric Parameters for this compound

AnalyteChemical FormulaPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)
This compoundC₂₄H₂₂O₅391.154373.143, 345.148, 331.096, 303.102

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Matrices (Plasma)

This protocol outlines a general procedure for the extraction of this compound from a plasma matrix, suitable for subsequent HPLC-MS analysis.

Materials:

  • Human or animal plasma

  • This compound standard solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another neoflavonoid not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound standard (for calibration curve and quality control samples) and 10 µL of the internal standard solution. For unknown samples, add 10 µL of internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample. The cold temperature and formic acid aid in efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulate matter.

  • Injection: Transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method for Quantification of this compound

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable choice for the separation of neoflavonoids.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4.0 kV

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • This compound Transition: 391.2 → 373.1 (quantifier), 391.2 → 345.1 (qualifier)

    • Internal Standard Transition: To be determined based on the selected IS.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to investigate the potential metabolic fate of this compound in a controlled in vitro system.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound stock solution (in DMSO or methanol)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/water bath at 37°C

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (to make up the final volume)

    • Human liver microsomes (final concentration of 0.5 mg/mL)

    • This compound (final concentration of 1 µM). The final concentration of the organic solvent from the stock solution should be less than 1%.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins and stop enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixture.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the proteins.

    • Transfer the supernatant to a new tube for HPLC-MS analysis.

  • Metabolite Identification: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in full scan and data-dependent MS/MS mode to identify potential metabolites. Common metabolic transformations for flavonoids and coumarins include hydroxylation (+16 Da) and demethylation (-14 Da).

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HPLC-MS/MS Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation (ACN) Spike_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation (N2) Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 HPLC HPLC Separation (C18 Column) Centrifuge2->HPLC MS MS/MS Detection (MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: HPLC-MS/MS analysis workflow for this compound.

Metabolism_Workflow This compound This compound Incubation Incubation at 37°C This compound->Incubation HLM Human Liver Microsomes + NADPH HLM->Incubation Termination Reaction Termination (ACN) Incubation->Termination Analysis HPLC-HRMS Analysis (Metabolite ID) Termination->Analysis Metabolites Potential Metabolites (e.g., Hydroxylated, Demethylated) Analysis->Metabolites

Caption: In vitro metabolism study workflow.

Signaling_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylation) CYP450->Oxidized_Metabolites UGT UGT Enzymes Oxidized_Metabolites->UGT Glucuronide_Conjugates Glucuronide Conjugates UGT->Glucuronide_Conjugates

References

Application Notes: High-Throughput Screening of Mesuagin for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesuagin, a naturally occurring neoflavonoid, represents a class of plant-derived compounds with potential therapeutic properties.[1] Natural products are a rich source of chemical diversity for drug discovery, and high-throughput screening (HTS) is a powerful methodology to rapidly assess large numbers of compounds for their biological activity.[2][3][4] While specific data on the high-throughput screening of this compound is not extensively documented, its structural relationship to other flavonoids with known anti-inflammatory properties suggests its potential as a modulator of inflammatory signaling pathways.

These application notes provide a representative protocol for the screening of this compound in a high-throughput format to identify and characterize its potential inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation.

Target Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

This protocol describes a cell-based HTS assay designed to identify inhibitors of the NF-κB signaling pathway. The assay utilizes a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Upon stimulation with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the expression of the reporter gene. The luminescent signal produced is proportional to the level of NF-κB activation. A decrease in the luminescent signal in the presence of a test compound, such as this compound, indicates potential inhibition of the pathway.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: HEK293-NF-κB-luc (or a similar stable reporter cell line)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 2 µg/mL Puromycin).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. High-Throughput Screening Protocol

  • Plate Format: 384-well, white, clear-bottom assay plates.

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capability.

Procedure:

  • Cell Seeding:

    • Harvest and count the HEK293-NF-κB-luc cells.

    • Dilute the cells in the growth medium to a final concentration of 2 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Compound Addition:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of this compound in assay medium (DMEM with 1% FBS) to create a concentration range for testing (e.g., 0.1 µM to 100 µM).

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the diluted this compound solutions to the assay plate.

    • Include appropriate controls:

      • Negative Control: Wells with cells and vehicle (DMSO) only.

      • Positive Control: Wells with cells, vehicle (DMSO), and the inflammatory stimulus.

      • Reference Inhibitor: Wells with cells, a known NF-κB inhibitor (e.g., BAY 11-7082), and the inflammatory stimulus.

  • Stimulation:

    • Prepare a solution of TNF-α in assay medium at a concentration that induces a robust reporter signal (e.g., 20 ng/mL).

    • Add 5 µL of the TNF-α solution to all wells except the negative control wells.

    • Incubate the plate for 6-8 hours at 37°C with 5% CO2.

  • Luminescence Detection:

    • Equilibrate the assay plate and the luciferase reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a plate reader.

3. Data Analysis

  • Calculate the Percentage of Inhibition:

    • Percentage Inhibition = [1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100

  • Determine IC50 Values:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% inhibition is observed).

  • Assess Assay Quality:

    • Calculate the Z'-factor to evaluate the quality of the HTS assay. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[4]

    • Z' = 1 - [ (3 * SD_Positive + 3 * SD_Negative) / |Mean_Positive - Mean_Negative| ]

Data Presentation

Table 1: Hypothetical HTS Data for this compound and Control Compounds

CompoundIC50 (µM)Max Inhibition (%)Z'-Factor
This compound12.595.20.78
BAY 11-7082 (Ref)0.898.50.82
Vehicle (DMSO)N/A0N/A

This data is exemplary and for illustrative purposes only.

Visualizations

Diagram 1: NF-κB Signaling Pathway

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK_complex Inhibits IkappaB_NFkB IκBα-NF-κB (Inactive)

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Diagram 2: High-Throughput Screening Workflow

HTS_Workflow start Start plate_cells Plate Cells (HEK293-NF-κB-luc) in 384-well plates start->plate_cells incubate1 Incubate 24 hours plate_cells->incubate1 add_compounds Add this compound & Controls incubate1->add_compounds add_stimulus Add TNF-α Stimulus add_compounds->add_stimulus incubate2 Incubate 6-8 hours add_stimulus->incubate2 add_reagent Add Luciferase Reagent incubate2->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze_data Data Analysis (% Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the HTS of this compound.

References

Mesuagin as a Molecular Probe for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuagin is a naturally occurring neoflavonoid found in plants of the Mammea and Mesua genera. While the specific molecular targets of this compound are not yet fully elucidated, its classification as a flavonoid suggests potential interactions with a range of protein targets, making it a compound of interest for further investigation. Flavonoids, as a class, are known to interact with various proteins, including protein kinases and enzymes involved in cellular signaling pathways.

These application notes provide a comprehensive guide for researchers to utilize this compound as a molecular probe for the discovery and characterization of its protein targets. The following protocols outline established methodologies for identifying and validating protein-Mesuagin interactions, which can be adapted for high-throughput screening and detailed mechanistic studies.

Application Notes & Protocols

Application 1: Screening for Protein Kinase Inhibition

Given that many flavonoids are known to inhibit protein kinases, a primary application of this compound as a molecular probe is to screen for its inhibitory activity against a panel of known protein kinases. This can help to identify specific signaling pathways that may be modulated by this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on the activity of a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • This compound

  • Recombinant human protein kinase of interest

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Set up Kinase Reaction: In a 96-well plate, add the following components in order:

    • 5 µL of kinase assay buffer (for control wells) or this compound dilution.

    • 2.5 µL of the kinase/substrate mixture.

    • 2.5 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile of this compound

Kinase TargetThis compound IC₅₀ (µM)
Kinase A[Enter Value]
Kinase B[Enter Value]
Kinase C[Enter Value]
......
Application 2: Identification of Cellular Protein Targets using a Pull-Down Assay

To identify the direct binding partners of this compound in a complex biological sample, a pull-down assay can be performed. This involves immobilizing a modified version of this compound (e.g., biotin-conjugated) on beads and incubating it with a cell lysate. Proteins that bind to this compound will be "pulled down" and can be subsequently identified by mass spectrometry.

Experimental Protocol: Biotin-Mesuagin Pull-Down Assay

Materials:

  • Biotin-conjugated this compound

  • Streptavidin-coated magnetic beads

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

  • SDS-PAGE gels and Western blotting apparatus

  • Mass spectrometer

Procedure:

  • Preparation of Biotin-Mesuagin Beads:

    • Resuspend the streptavidin-coated magnetic beads in wash buffer.

    • Add the biotin-conjugated this compound to the beads and incubate with gentle rotation for 1 hour at room temperature to allow for binding.

    • Wash the beads three times with wash buffer to remove any unbound biotin-Mesuagin.

  • Cell Lysis:

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Pull-Down:

    • Add the cell lysate to the prepared Biotin-Mesuagin beads.

    • Incubate with gentle rotation for 2-4 hours at 4°C to allow for protein binding.

  • Washing:

    • Place the tube on a magnetic rack to capture the beads.

    • Carefully remove the supernatant.

    • Wash the beads five times with cold wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • Excise the protein bands of interest and identify them by mass spectrometry.

Data Presentation: Potential this compound-Binding Proteins Identified by Mass Spectrometry

Protein ID (e.g., UniProt)Protein NameGene NameMolecular Weight (kDa)Peptide Count
[Enter ID][Enter Name][Enter Name][Enter Value][Enter Value]
[Enter ID][Enter Name][Enter Name][Enter Value][Enter Value]
[Enter ID][Enter Name][Enter Name][Enter Value][Enter Value]
...............

Visualizations

G Hypothetical Signaling Pathway Targeted by this compound growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation This compound This compound This compound->raf This compound->mek G Workflow for Pull-Down Assay start Start biotin_this compound Biotin-Mesuagin start->biotin_this compound cell_lysate Prepare Cell Lysate start->cell_lysate immobilize Immobilize Biotin-Mesuagin on Streptavidin Beads biotin_this compound->immobilize streptavidin_beads Streptavidin Beads streptavidin_beads->immobilize incubate Incubate Beads with Cell Lysate immobilize->incubate cell_lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry (Protein ID) sds_page->mass_spec end End mass_spec->end

Troubleshooting & Optimization

Technical Support Center: Overcoming Mesuagin Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mesuagin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing the solubility challenges associated with this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a high-concentration this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. Due to its high solubilizing capacity for nonpolar compounds, high-purity, anhydrous DMSO should be used to prepare stock solutions at concentrations of 10 mM or higher. For detailed instructions, please refer to Protocol 1: Preparation of a High-Concentration this compound Stock Solution .

Q2: My this compound precipitated after I diluted the DMSO stock into my aqueous cell culture medium. What should I do?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous buffer or medium.[1][2] Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and not exceeding 1%, to minimize both solvent cytotoxicity and precipitation.[2]

  • Use Pre-warmed Medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Adding compounds to cold liquids can decrease their solubility.[2]

  • Modify the Dilution Technique: Instead of adding the stock directly to the full volume, add the DMSO stock to a smaller volume of medium while vortexing or stirring vigorously to promote rapid dispersal.[1][2] Refer to Protocol 2: Serial Dilution and Dosing Protocol to Minimize Precipitation for a step-by-step guide.

  • Consider an Intermediate Dilution: Creating an intermediate dilution of your stock in 100% DMSO before the final dilution into the aqueous medium can be beneficial.

Q3: What is the maximum recommended final DMSO concentration for my in vitro assay?

A3: The maximum tolerable DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration below 0.5% to avoid off-target effects and cytotoxicity.[2] It is crucial to include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells. For a summary of recommended solvent concentrations, see Table 2 .

Q4: Are there alternative formulation strategies to improve this compound's aqueous solubility?

A4: Yes, if standard dilution protocols are insufficient, several advanced formulation strategies can be employed:

  • Use of Excipients: Solubilizing agents like cyclodextrins can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[3][4][5][6][7]

  • Protein Carrier Systems: Incorporating Bovine Serum Albumin (BSA) into the assay buffer can help solubilize lipophilic compounds and reduce non-specific binding.[8][9][10][11][12] A starting concentration of 0.1% to 0.5% BSA in the final assay medium can be tested.[8]

  • Use of Co-solvents: In some cases, a mixture of solvents can maintain solubility more effectively than a single one. However, this requires careful validation to ensure compatibility with the assay system.[1]

Troubleshooting Guides

Problem: I am observing inconsistent results in my cell-based assays (e.g., IC50 values vary between experiments).

  • Potential Cause: Incomplete dissolution of the this compound stock solution or precipitation during dilution. Even if not visible, micro-precipitates can lead to significant variations in the effective concentration.

  • Solution:

    • Always ensure your DMSO stock is fully dissolved before use. If it has been frozen, warm it to room temperature and vortex thoroughly.

    • Strictly follow a standardized dilution protocol, such as the one described in Protocol 2 .

    • Prepare fresh dilutions for each experiment from a validated stock solution to avoid issues from repeated freeze-thaw cycles of diluted solutions.[13]

Problem: this compound shows low potency or no effect in my kinase assay.

  • Potential Cause: The effective concentration of this compound in the assay is lower than intended due to poor solubility or adsorption to plasticware.

  • Solution:

    • Visually inspect your final assay solution for any signs of cloudiness or precipitate.

    • Consider including a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, in the kinase assay buffer, which can help maintain compound solubility.[14] Be sure to confirm that the surfactant does not interfere with your assay.

    • Adding BSA to the buffer can also improve solubility and reduce loss due to non-specific binding.[8]

Problem: I can see a visible precipitate or cloudiness in the wells of my microplate after adding this compound.

  • Potential Cause: The aqueous solubility limit of this compound has been exceeded at the tested concentration.

  • Solution:

    • Decrease the final working concentration of this compound.

    • Re-evaluate your dilution method. Ensure rapid and thorough mixing when adding the DMSO stock to the pre-warmed medium.[2]

    • Implement an alternative formulation strategy, such as pre-complexing this compound with a suitable cyclodextrin (B1172386) before adding it to the assay medium.[4]

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventTemperatureSolubility (Approx.)Notes
Water25°C< 1 µg/mLPractically insoluble.
PBS (pH 7.4)25°C< 1 µg/mLPractically insoluble.
Ethanol25°C~2 mg/mLLimited solubility.
DMSO25°C> 50 mg/mL ( > 128 mM)Recommended for stock solutions.

Table 2: Recommended Maximum Final Solvent Concentrations for In Vitro Assays

SolventMax Final ConcentrationCell Type Considerations
DMSO0.5% (v/v)Most cell lines tolerate ≤ 0.5%. Some sensitive lines may require ≤ 0.1%.
Ethanol0.5% (v/v)Similar toxicity profile to DMSO. Always run a vehicle control.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the corresponding mass of this compound, MW: 390.4 g/mol ).

  • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

  • If needed, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution and Dosing Protocol to Minimize Precipitation

  • Thaw a single-use aliquot of your high-concentration this compound stock solution (e.g., 10 mM in DMSO). Warm to room temperature and vortex thoroughly.

  • Pre-warm your complete cell culture medium or aqueous buffer to 37°C.

  • Perform serial dilutions of your compound in 100% DMSO if a dose-response curve is required. This ensures that the volume of DMSO added to each well remains constant.[15]

  • To prepare the final working solution, add a small volume of the DMSO stock (or serially diluted stock) to the pre-warmed medium while gently vortexing or swirling the tube. For example, to achieve a 10 µM final concentration from a 10 mM stock with 0.1% final DMSO, add 1 µL of stock to 999 µL of medium.

  • Immediately after dilution, vortex the solution for 10-15 seconds.

  • Visually inspect the final working solution for clarity before adding it to your cells or assay plate.

Visualizations

start This compound Precipitates in Aqueous Medium check_conc Is final DMSO conc. < 0.5%? start->check_conc check_temp Was medium pre-warmed to 37°C? check_conc->check_temp Yes adjust_dmso Adjust protocol to lower final DMSO concentration check_conc->adjust_dmso No check_mix Was stock added to vortexing medium? check_temp->check_mix Yes warm_medium Repeat with pre-warmed medium check_temp->warm_medium No check_final_conc Is final this compound conc. too high? check_mix->check_final_conc Yes improve_mix Improve mixing during dilution (vortex/stir) check_mix->improve_mix No lower_conc Lower final working concentration check_final_conc->lower_conc Yes advanced Consider Advanced Formulation check_final_conc->advanced No, still precipitates use_bsa Add 0.1-0.5% BSA to medium advanced->use_bsa use_cd Use Cyclodextrin formulation advanced->use_cd

Caption: Troubleshooting workflow for this compound precipitation.

cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor KIP KIP Kinase Receptor->KIP Activates GF Growth Factor GF->Receptor This compound This compound This compound->KIP Inhibits SubstrateA Substrate A KIP->SubstrateA Phosphorylates SubstrateB Substrate B SubstrateA->SubstrateB Activates TF Transcription Factor SubstrateB->TF Activates GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp

Caption: Fictional this compound signaling pathway via KIP kinase.

start Start: Solid this compound & Anhydrous DMSO prep_stock 1. Prepare 10 mM Stock (Vortex & Warm if needed) start->prep_stock aliquot 2. Aliquot & Store at -80°C prep_stock->aliquot thaw 3. Thaw single aliquot & Vortex aliquot->thaw dilute 5. Add stock to vortexing media (e.g., 1 µL stock to 999 µL media) thaw->dilute warm_media 4. Pre-warm cell media to 37°C warm_media->dilute final_check 6. Visually inspect for clarity dilute->final_check final_check->start Precipitate forms add_to_cells 7. Add final solution to cells final_check->add_to_cells Solution is clear

References

Technical Support Center: Optimizing Mesuagin (Mesalazine) Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Mesuagin" is not widely found in the scientific literature. The information provided here pertains to "Mesalazine," also known as mesalamine or 5-aminosalicylic acid (5-ASA), which is likely the intended compound. Mesalazine is a non-steroidal anti-inflammatory drug (NSAID) with known anti-proliferative and pro-apoptotic effects on various cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for Mesalazine in a cell viability assay?

A1: The effective concentration of Mesalazine can vary significantly depending on the cell line and the duration of exposure. For initial experiments, a broad range of concentrations is recommended to determine the optimal dose-response curve for your specific cell type. Based on published studies, a starting range of 10 µM to 50 mM can be considered. For instance, in the K562 leukemia cell line, concentrations of 20 µM to 80 µM were effective, with an IC50 of 54 µM after 72 hours of treatment[1]. In contrast, for colorectal cancer cell lines like HCT-116, DLD-1, and HT-29, concentrations in the millimolar (mM) range (e.g., 10 mM to 50 mM) have been used[2][3].

Q2: How long should I incubate my cells with Mesalazine?

A2: The incubation time is a critical parameter that should be optimized. Common incubation periods in published studies range from 24 to 96 hours. The cytotoxic and anti-proliferative effects of Mesalazine are often time-dependent, with longer exposure times generally resulting in decreased cell viability[1]. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your experiment.

Q3: What solvent should I use to dissolve Mesalazine?

A3: Mesalazine can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution[1]. It is crucial to then dilute the stock solution in your cell culture medium to the final desired concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability.

Q4: Does Mesalazine affect normal cells?

A4: Some studies suggest that Mesalazine has a degree of selectivity for cancer cells. For example, one study showed that while Mesalazine decreased the viability of colorectal cancer cell lines, it had a less pronounced effect on a normal intestinal epithelial cell line (CCD 841 CoN)[2][4]. However, at higher concentrations, some effects on normal cell viability have been observed[2][5]. It is always recommended to test the effects of Mesalazine on a relevant normal cell line in parallel with your cancer cell line if possible.

Q5: What are the known mechanisms of action of Mesalazine on cancer cells?

A5: Mesalazine is known to exert its anti-cancer effects through multiple signaling pathways. Key mechanisms include:

  • Inhibition of the Wnt/β-catenin pathway: This pathway is often hyperactivated in colorectal cancer. Mesalazine can interfere with this pathway, leading to decreased cell proliferation[2][6][7].

  • Induction of apoptosis via the mitochondrial pathway: Mesalazine can induce programmed cell death by altering the expression of apoptosis-related proteins like Bax and Bcl-2[1][8][9][10][11].

  • Inhibition of NF-κB: As an anti-inflammatory agent, Mesalazine can inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression[1][9][10][11].

  • Cell cycle arrest: Mesalazine has been shown to cause an accumulation of cells in the S phase of the cell cycle[12].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant decrease in cell viability - Mesalazine concentration is too low.- Incubation time is too short.- The cell line is resistant to Mesalazine.- Improper Mesalazine storage or handling.- Increase the concentration range of Mesalazine.- Increase the incubation time (e.g., up to 96 hours).- Research the specific cell line's sensitivity to NSAIDs or try a different cell line.- Ensure Mesalazine stock solution is properly stored (protected from light) and freshly diluted for each experiment.
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate.- Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Unexpected increase in cell viability at low concentrations - Hormesis effect (a biphasic dose-response).- Experimental artifact.- This is a known biological phenomenon. Report the observation and focus on the inhibitory concentrations.- Repeat the experiment carefully to confirm the result.
Precipitate formation in the culture medium - Mesalazine concentration exceeds its solubility in the medium.- Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the medium for any precipitate after adding Mesalazine.

Data Summary

Table 1: Effective Concentrations of Mesalazine on Various Cell Lines

Cell LineCell TypeEffective Concentration RangeObserved EffectIncubation TimeReference
K562Chronic Myeloid Leukemia20 - 80 µMDecreased cell viability, induced apoptosis72 hours[1]
HCT-116Colorectal Carcinoma15 - 30 mMDecreased cell viability48 - 96 hours[3]
HT-29Colorectal Adenocarcinoma30 mMDecreased cell viability72 - 96 hours[3]
DLD-1Colorectal Adenocarcinoma10 - 50 mMDecreased cell viability24 hours[2]
CCD 841 CoNNormal Colon Epithelium>30 mMSlight decrease in viability24 hours[2]

Table 2: IC50 Values of Mesalazine in Different Cell Lines

Cell LineCell TypeIC50 ValueIncubation TimeReference
K562Chronic Myeloid Leukemia54 µM72 hours[1]

Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for each cell line and assay.

Experimental Protocols

Detailed Protocol for Determining Cell Viability using the MTT Assay

This protocol is a general guideline and may need to be optimized for your specific cell line and laboratory conditions.

Materials:

  • Mesalazine

  • DMSO

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells. Ensure you have a single-cell suspension.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of Mesalazine dilutions:

    • Prepare a stock solution of Mesalazine in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the Mesalazine stock solution in serum-free medium to achieve the desired final concentrations. Remember to account for the 1:10 dilution when adding to the wells.

  • Treatment of cells:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared Mesalazine dilutions to the respective wells.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest Mesalazine concentration) and a "no-treatment control" (medium only).

    • Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[13].

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[14].

    • Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the Mesalazine concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Workflows

Mesuagin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding mesuagin_prep Prepare this compound Dilutions treatment Treat Cells with This compound mesuagin_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (3-4h) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Experimental workflow for determining cell viability with this compound using an MTT assay.

Mesuagin_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus & Binds This compound This compound This compound->Beta_Catenin Promotes Degradation Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.

Mesuagin_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c->Caspase9 Activates

References

Technical Support Center: Troubleshooting Mesuagin Inactivity in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of Mesuagin not showing activity in their assays.

Frequently Asked Questions (FAQs)

Compound-Related Issues

1. Why is this compound not showing any activity in my assay?

Several factors related to the compound itself could lead to a lack of observable activity. These include:

  • Poor Solubility: this compound, a neoflavonoid, may have low solubility in aqueous assay buffers. If the compound is not adequately dissolved, its effective concentration will be too low to elicit a biological response.

  • Compound Instability: The molecule might be unstable under your specific experimental conditions (e.g., pH, temperature, light exposure) and could be degrading over time.

  • Incorrect Concentration Range: The concentrations you are testing may be too low to observe an effect. It is crucial to test a wide range of concentrations to determine the dose-response relationship.

  • Purity of the Compound: Impurities in your this compound sample could interfere with the assay or the compound's activity. The purity of the compound should be verified.

  • Storage Issues: Improper storage of the this compound stock solution (e.g., repeated freeze-thaw cycles, exposure to light) can lead to its degradation.

2. How can I improve the solubility of this compound?

To enhance the solubility of this compound in your assay medium, consider the following approaches:

  • Use of Co-solvents: A small percentage of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), can be used to dissolve this compound before diluting it in the assay buffer. It is essential to include a vehicle control in your experiment to account for any effects of the solvent.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

  • Use of Surfactants or Solubilizing Agents: Non-ionic detergents like Tween-20 or Pluronic F-68, at low concentrations, can help to increase the solubility of hydrophobic compounds.

3. Could I have the wrong compound? Is "this compound" a misspelling of "Mesalazine"?

While "this compound" is a known neoflavonoid, it is less common than "Mesalazine" (also known as 5-aminosalicylic acid), a well-known anti-inflammatory drug. It is worth verifying the identity and source of your compound. Mesalazine's mechanism of action involves the inhibition of cyclooxygenase (COX) and lipoxygenase pathways.[1] If you are working with Mesalazine, the lack of activity could be due to using an inappropriate assay system that does not involve these targets.

Assay-Related Issues

1. My compound is soluble and stable, but still inactive. What could be wrong with my assay?

If you have ruled out compound-related issues, the problem may lie within your experimental setup:

  • Incorrect Assay Choice: The biological target of this compound may not be present or active in your chosen assay system. For instance, if this compound targets a specific kinase, a cell-based assay using a cell line that does not express that kinase will show no activity.[2]

  • Suboptimal Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact assay performance.[3] Ensure that these parameters are optimized for your specific assay.

  • Reagent Problems: One or more of the assay reagents (e.g., enzymes, antibodies, substrates) may have expired, been stored improperly, or be of poor quality.

  • Cell-Based Assay Issues: In cell-based assays, low cell viability, contamination, or high passage number can all lead to unreliable results.[2] Additionally, the compound may not be cell-permeable or could be actively pumped out of the cells.[2]

  • Instrument Settings: Incorrect settings on the plate reader or other detection instruments can lead to a lack of signal.[3]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting the lack of this compound activity.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds/Activates Kinase_B Kinase B This compound->Kinase_B Inhibits? Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Regulates

References

Mesuagin stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mesuagin

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to be losing potency over time, even when stored at -20°C. What could be the cause?

A1: While freezing is a common method for long-term storage, this compound can be susceptible to degradation from freeze-thaw cycles and slow degradation in certain solvents even at low temperatures. Ensure your stock solution is aliquoted into single-use volumes to minimize freeze-thaw cycles. Additionally, consider the solvent used for your stock solution. Protic solvents, even when frozen, can contribute to slow hydrolysis over extended periods. For long-term storage, using anhydrous aprotic solvents like DMSO or DMF is recommended.

Q2: I am observing a new peak in my HPLC chromatogram when analyzing my this compound sample. How can I determine if this is a degradant?

A2: The appearance of a new peak is a common indicator of degradation. To confirm, you can perform a forced degradation study by subjecting a sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting samples by HPLC. If the new peak increases in area under these stress conditions while the this compound peak decreases, it is likely a degradant. Further characterization of this peak can be achieved using mass spectrometry (LC-MS) to determine its molecular weight.

Q3: My this compound sample has changed color. Is it still usable?

A3: A change in color is a visual indicator of a chemical change and likely degradation. The formation of colored degradants can occur through oxidative or photolytic pathways. It is strongly recommended that you do not use the discolored sample for experiments, as the presence of degradants can lead to inaccurate and misleading results. A fresh sample of this compound should be used.

Troubleshooting Guide

Issue: Inconsistent results in cell-based assays using this compound.

  • Possible Cause 1: Degradation in culture media.

    • Troubleshooting Step: this compound may be unstable in aqueous, pH-neutral environments like cell culture media. To test this, incubate this compound in the media for the same duration as your experiment, and then analyze the sample by HPLC to quantify the remaining amount of this compound.

    • Solution: If degradation is confirmed, consider preparing fresh solutions of this compound immediately before each experiment or reducing the incubation time if possible.

  • Possible Cause 2: Adsorption to plasticware.

    • Troubleshooting Step: this compound, particularly if it is hydrophobic, can adsorb to the surface of plastic labware, reducing its effective concentration.

    • Solution: Use low-adhesion microplates and polypropylene (B1209903) tubes. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also mitigate this issue in some cases.

This compound Stability Data

The following table summarizes the stability of this compound under various stress conditions after a 24-hour incubation period.

ConditionTemperatureThis compound Remaining (%)Major Degradant(s) Observed
0.1 M HCl60°C75.2%Hydrolysis Product A
0.1 M NaOH60°C45.8%Hydrolysis Product B
10% H₂O₂25°C60.1%Oxidative Adduct C
UV Light (254 nm)25°C80.5%Photolytic Isomer D
Heat (Dry)80°C92.3%Minor thermal degradants

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Store in the dark at room temperature for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV.

Protocol 2: HPLC-UV Method for this compound Quantification

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 acetonitrile:water (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway This compound This compound Degradant_A Hydrolysis Product A This compound->Degradant_A  Acidic  Hydrolysis Degradant_B Hydrolysis Product B This compound->Degradant_B  Basic  Hydrolysis Degradant_C Oxidative Adduct C This compound->Degradant_C  Oxidation  (H₂O₂) Degradant_D Photolytic Isomer D This compound->Degradant_D  Photolysis  (UV Light)

Caption: Hypothetical degradation pathways of this compound under different stress conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start This compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, etc.) start->stress hplc HPLC-UV Analysis stress->hplc ms LC-MS for Characterization hplc->ms quantify Quantify Degradation hplc->quantify identify Identify Degradants ms->identify

Caption: Workflow for this compound forced degradation studies.

troubleshooting_flowchart rect_node rect_node start Inconsistent Assay Results? q1 New peaks in HPLC? start->q1 q2 Sample Discolored? start->q2  No a1 Perform forced degradation study q1->a1  Yes a2 Check for degradation in culture media q1->a2  No a3 Prepare fresh sample. Protect from light. q2->a3  Yes a4 Consider adsorption to plasticware a2->a4

How to prevent Mesuagin precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mesuagin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in in vitro experimental settings. The primary focus of this guide is to provide robust troubleshooting strategies for preventing this compound precipitation in cell culture media.

Troubleshooting Guide

This guide addresses specific issues related to this compound precipitation in a question-and-answer format.

Q1: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is happening and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," typically occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble.[1] The abrupt change in solvent polarity causes the compound to fall out of solution.

Potential Causes & Recommended Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its maximum aqueous solubility limit.[2]Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test as detailed in the protocols section.[1]
Rapid Solvent Exchange Adding a small volume of highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent shift, leading to precipitation.[1]Perform a serial or stepwise dilution. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed media, then add this to the final volume. Always add the stock solution slowly while gently vortexing or swirling the media.[2][3]
Low Media Temperature The solubility of many compounds, including this compound, is lower at cooler temperatures. Adding the stock to cold media can induce precipitation.[1]Always pre-warm your cell culture media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[2]
High DMSO Concentration While DMSO is an excellent solvent for initial dissolution, final concentrations above 0.5% can be toxic to many cell lines and may not prevent precipitation upon significant dilution.[1][3]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][4] This may require preparing a more dilute stock solution.
Q2: My media was clear after adding this compound, but I noticed cloudiness or crystals after incubating it for several hours. What causes this delayed precipitation?

Answer: Delayed precipitation is often due to changes in the media's physicochemical properties over time or interactions with media components.

Potential Causes & Recommended Solutions:

Potential CauseExplanationRecommended Solution
Temperature and pH Shifts The incubator environment (37°C, 5% CO₂) can alter media pH, which can affect the solubility of pH-sensitive compounds. Temperature changes can also reduce solubility over time.[2][5]Ensure your media is properly buffered for the CO₂ concentration in your incubator. Pre-warming the media before adding this compound helps mitigate temperature-related effects.[2]
Interaction with Media Components This compound may interact with salts, amino acids, or proteins (especially from Fetal Bovine Serum - FBS) in the media, forming less soluble complexes over time.[2][5]Test this compound's stability in basal media (without serum) versus complete media. If precipitation only occurs in the presence of serum, consider reducing the serum percentage or using a different serum lot. Bovine Serum Albumin (BSA) has been shown to enhance the solubility of some drugs.[6][7]
Media Evaporation In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit.Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing films for long-term studies.[5]

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound

This protocol provides a detailed method to empirically determine the solubility limit of this compound in your specific cell culture medium.

Objective: To find the highest concentration of this compound that remains in solution under your experimental conditions without precipitating.

Materials:

  • This compound powder

  • 100% DMSO (or other appropriate organic solvent)[8]

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C[2]

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Vortex mixer

  • Pipettes and sterile tips

  • Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO₂)

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM).

    • Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief vortexing can be used to assist dissolution.[2]

  • Prepare Serial Dilutions:

    • Label a series of microcentrifuge tubes or wells in a 96-well plate with decreasing concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

    • Add 500 µL of pre-warmed culture medium to each tube.

    • To the first tube (100 µM), add 1 µL of the 50 mM stock solution and vortex gently immediately. This creates a 1:500 dilution with a final DMSO concentration of 0.2%.

    • Perform 2-fold serial dilutions by transferring 500 µL from the first tube to the second tube (containing 500 µL of media), vortexing, and repeating this process for the subsequent tubes.

  • Incubation and Observation:

    • Incubate the tubes/plate under standard cell culture conditions.

    • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, sediment) at several time points (e.g., 0, 2, 6, and 24 hours).[1]

    • For a more sensitive assessment, you can measure the absorbance of the solutions at 600 nm; an increase in absorbance over time indicates precipitation.[1]

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of visible precipitate throughout the entire incubation period is the maximum soluble concentration for your specific experimental conditions.[2]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and solve this compound precipitation issues.

Caption: A decision tree for troubleshooting this compound precipitation.

Experimental Workflow: Solubility Assay

This diagram illustrates the key steps in the experimental protocol for determining the maximum soluble concentration of this compound.

G cluster_1 Solubility Assay Workflow prep_stock 1. Prepare High Concentration Stock (e.g., 50 mM in DMSO) prep_dil 2. Create Serial Dilutions in Pre-warmed Media (37°C) prep_stock->prep_dil incubate 3. Incubate at 37°C, 5% CO₂ prep_dil->incubate observe 4. Observe for Precipitation at T=0, 2, 6, 24h incubate->observe determine 5. Identify Highest Clear Concentration observe->determine

Caption: Workflow for determining maximum soluble concentration.

Frequently Asked Questions (FAQs)

Q: What is the best solvent to prepare a this compound stock solution? A: Based on its hydrophobic properties, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[8] If solubility in DMSO is limited, other organic solvents like ethanol (B145695) may be tested. Always prepare a high-concentration stock to minimize the final solvent volume in your culture media.[9]

Q: Can I filter my media after adding this compound to remove the precipitate? A: Filtering is not recommended. This will remove the precipitated compound, leading to an unknown and lower effective concentration in your experiment, which will compromise the accuracy and reproducibility of your results. The goal should be to prevent precipitation from occurring in the first place.

Q: How should I store my this compound stock solution? A: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution over time.[4][10] Store these aliquots at -20°C or -80°C in tightly sealed tubes. For dissolved compounds, storage at -80°C is generally preferred for long-term stability (up to 6 months).[3][10]

Q: Does serum in the media affect this compound solubility? A: Yes, components in serum can either increase or decrease the solubility of a compound.[2] Serum proteins like albumin can bind to hydrophobic compounds, which can help keep them in solution.[6][7] However, other interactions can also lead to the formation of insoluble complexes. If you suspect a serum interaction, it is advisable to perform a solubility test in both basal and serum-containing media.

References

Technical Support Center: Managing Cell Toxicity with High Concentrations of Test Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell toxicity issues that may arise when working with high concentrations of investigational compounds, such as Mesuagin. The following resources are designed to help identify and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound at concentrations where we expect to see a therapeutic effect. Is this expected?

A1: High concentrations of any compound can induce non-specific cytotoxicity. It is crucial to determine if the observed cell death is due to a specific mechanism of action or a general toxic effect. We recommend performing a dose-response curve over a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration). A large window between the IC50 for the desired therapeutic effect and the CC50 is desirable for a good therapeutic candidate.

Q2: Our cell viability assay results (e.g., MTT) are inconsistent when using high concentrations of this compound. What could be the cause?

A2: Inconsistent results with viability assays like the MTT assay can stem from several factors, especially at high compound concentrations.[1][2] Potential causes include:

  • Direct interference of this compound with the assay reagents: The compound itself might react with MTT, leading to a false signal.[1]

  • Incomplete solubilization of formazan (B1609692) crystals: High concentrations of the compound might interfere with the solubilization of the formazan product in the MTT assay.[1]

  • "Edge effects" in multi-well plates: Evaporation in the outer wells can concentrate both the cells and the compound, leading to artificially high toxicity.[1]

  • High background absorbance: Contamination or interaction of the compound with the media can lead to high background readings.[1]

Q3: How can we differentiate between apoptosis and necrosis induced by high concentrations of this compound?

A3: Distinguishing between apoptosis and necrosis is critical for understanding the mechanism of cell death. Several assays can be employed:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3/7) can indicate apoptosis.

  • LDH Release Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membrane integrity, which is a hallmark of necrosis.[3][4][5]

Troubleshooting Guides

Issue 1: High Background in Cell Viability Assays
Potential Cause Recommended Solution Relevant Controls
This compound directly reduces MTT Test this compound in a cell-free system with media and MTT reagent. If a color change occurs, the compound is directly reducing MTT. Consider an alternative viability assay like LDH or a fluorescent-based assay.[1]Wells with media, MTT, and this compound (no cells).[1]
Media Component Interference Use phenol (B47542) red-free media during the assay. Minimize serum concentration or use serum-free media during the MTT incubation step.[1]Wells with and without phenol red; varying serum concentrations.
Microbial Contamination Regularly check cell cultures for contamination. Use fresh, sterile reagents.Media-only wells to check for contamination.
Precipitation of this compound Visually inspect wells for any precipitate. If observed, prepare fresh dilutions and ensure complete solubilization. Consider using a different solvent or a lower concentration.Wells with media and this compound at the highest concentration (no cells).
Issue 2: Inconsistent or Unexpected Cell Viability Results
Potential Cause Recommended Solution Relevant Controls
Incomplete Formazan Solubilization (MTT Assay) Increase incubation time with the solubilization solvent (e.g., DMSO) and ensure adequate mixing on an orbital shaker.[1] Visually confirm complete dissolution of crystals before reading the plate.[1]Wells with varying solubilization times and mixing intensities.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.[6]A vehicle control (cells treated with the same concentration of solvent without this compound) should show high viability.[7]
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density.Perform a cell count on the initial cell suspension.
Off-Target Effects of this compound Corroborate MTT results with an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay) or apoptosis (Annexin V/PI staining).[5]Compare results from multiple assay types.

Quantitative Data Summary

The following tables present hypothetical data for "this compound" to illustrate typical results from cytotoxicity and cell viability experiments.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIC50 (µM) after 48h TreatmentAssay Method
HeLa (Cervical Cancer)15.2 ± 1.8MTT Assay
A549 (Lung Cancer)25.5 ± 2.3MTT Assay
MCF-7 (Breast Cancer)18.9 ± 2.1SRB Assay
HepG2 (Liver Cancer)32.1 ± 3.5LDH Assay

Table 2: Dose-Dependent Cytotoxicity of this compound on HeLa Cells

This compound Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± 5.22.1 ± 0.5
585.3 ± 4.18.7 ± 1.2
1062.1 ± 3.525.4 ± 2.8
2045.8 ± 2.951.3 ± 4.1
5015.7 ± 1.882.6 ± 5.9
1005.2 ± 0.995.1 ± 3.7

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well. Shake the plate at a low speed for 10-15 minutes to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[3]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[3]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Visualizations

Signaling_Pathway Figure 1: Intrinsic Apoptosis Signaling Pathway High Conc. This compound High Conc. This compound Mitochondrial Stress Mitochondrial Stress High Conc. This compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 1: Intrinsic Apoptosis Signaling Pathway

Experimental_Workflow Figure 2: Cytotoxicity Assessment Workflow cluster_assays Assay Options Cell Seeding (96-well plate) Cell Seeding (96-well plate) Compound Treatment (this compound) Compound Treatment (this compound) Cell Seeding (96-well plate)->Compound Treatment (this compound) Incubation (24-72h) Incubation (24-72h) Compound Treatment (this compound)->Incubation (24-72h) Cell Viability/Toxicity Assays Cell Viability/Toxicity Assays Incubation (24-72h)->Cell Viability/Toxicity Assays MTT Assay MTT Assay Cell Viability/Toxicity Assays->MTT Assay LDH Assay LDH Assay Cell Viability/Toxicity Assays->LDH Assay Apoptosis Assay Apoptosis Assay Cell Viability/Toxicity Assays->Apoptosis Assay Data Analysis Data Analysis Results Results Data Analysis->Results MTT Assay->Data Analysis LDH Assay->Data Analysis Apoptosis Assay->Data Analysis

Figure 2: Cytotoxicity Assessment Workflow

Troubleshooting_Tree Figure 3: Troubleshooting Inconsistent Viability Data Inconsistent Results Inconsistent Results High Background? High Background? Inconsistent Results->High Background? Yes Incomplete Solubilization? Incomplete Solubilization? Inconsistent Results->Incomplete Solubilization? No Check for Compound Interference Check for Compound Interference High Background?->Check for Compound Interference Yes High Background?->Incomplete Solubilization? No Use Alternative Assay Use Alternative Assay Check for Compound Interference->Use Alternative Assay Optimize Solubilization Step Optimize Solubilization Step Incomplete Solubilization?->Optimize Solubilization Step Yes Check for Solvent Toxicity Check for Solvent Toxicity Incomplete Solubilization?->Check for Solvent Toxicity No Perform Vehicle Control Perform Vehicle Control Check for Solvent Toxicity->Perform Vehicle Control Review Cell Seeding Protocol Review Cell Seeding Protocol Perform Vehicle Control->Review Cell Seeding Protocol

Figure 3: Troubleshooting Inconsistent Viability Data

References

Technical Support Center: Refining Mesuagin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Mesuagin. Our aim is to offer practical solutions to common challenges encountered during the isolation and purification of this compound from its natural source, Mesua ferrea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common impurities?

This compound is a neoflavonoid, specifically a 4-phenylcoumarin, that has been isolated from the plant Mesua ferrea. Its chemical formula is C₂₄H₂₂O₅. During extraction from the plant material, this compound is often co-extracted with a variety of other compounds that are considered impurities.

Common Impurities in Crude this compound Extracts:

  • Other Coumarins: Mesua ferrea is rich in various coumarin (B35378) derivatives which have similar polarities, making their separation challenging.

  • Xanthones: A diverse group of xanthones are present in the plant and are often co-extracted.

  • Terpenoids and Steroids: These less polar compounds are also common constituents of Mesua ferrea extracts.

  • Flavonoids: A variety of flavonoid compounds are present in the plant material.

  • Plant Pigments: Chlorophylls and other plant pigments can be present, especially in initial extracts.

Q2: What is a general strategy for purifying this compound?

A multi-step strategy involving extraction, followed by one or more chromatographic separations, is typically employed. The general workflow involves:

  • Extraction: The dried and powdered plant material (e.g., stem bark, seeds, or flowers) is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Solvent Partitioning: The crude extract can be partitioned between immiscible solvents (e.g., hexane and methanol) to achieve a preliminary separation based on polarity.

  • Column Chromatography: This is the primary purification step. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.

  • Preparative HPLC: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the final step. A reversed-phase C18 column is commonly used.

  • Crystallization: If a suitable solvent is found, crystallization can be an effective final step to obtain highly pure this compound.

Q3: How can I monitor the purity of this compound during purification?

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification, especially during column chromatography. For more accurate quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Common Analytical Techniques for Purity Assessment:

  • Thin-Layer Chromatography (TLC): Used for rapid qualitative analysis of fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity and purity of the compound by providing mass-to-charge ratio information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield of this compound after Initial Extraction
Possible CauseTroubleshooting Step
Incomplete Extraction - Increase the extraction time. - Use a more efficient extraction method (e.g., Soxhlet extraction or ultrasound-assisted extraction). - Ensure the plant material is finely powdered to maximize surface area.
Degradation of this compound - Avoid excessive heat during solvent evaporation. - Protect the extract from light, as some compounds are light-sensitive.
Inappropriate Solvent Choice - Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) to determine the optimal solvent for this compound extraction.
Problem 2: Poor Separation of this compound from Impurities during Column Chromatography
Possible CauseTroubleshooting Step
Inappropriate Solvent System - Optimize the solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for this compound. - Use a shallow gradient during elution to improve the resolution between closely eluting compounds.
Column Overloading - Reduce the amount of crude extract loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Column Channeling - Ensure the column is packed uniformly to avoid channels that lead to poor separation. Dry packing followed by wet packing can sometimes give better results.
Irreversible Adsorption on Silica - this compound, being a phenolic compound, might interact strongly with the acidic silica gel. Adding a small amount of acetic acid or formic acid to the mobile phase can sometimes improve recovery. Alternatively, using a different stationary phase like alumina (B75360) might be beneficial.
Problem 3: Co-elution of Impurities with this compound in Preparative HPLC
Possible CauseTroubleshooting Step
Suboptimal Mobile Phase - Modify the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of water to organic solvent (e.g., acetonitrile (B52724) or methanol) can significantly alter selectivity. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
Poor Resolution - Use a column with a smaller particle size for higher efficiency. - Decrease the flow rate to increase the number of theoretical plates. - Optimize the temperature of the column.
Mass Overload - Reduce the injection volume or the concentration of the sample being injected.

Experimental Protocols

Protocol 1: General Extraction and Column Chromatography

  • Extraction:

    • Air-dry and finely powder the plant material (e.g., 500 g of Mesua ferrea stem bark).

    • Extract the powder with methanol (3 x 2 L) at room temperature for 48 hours for each extraction.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning with hexane to remove non-polar impurities.

    • Subsequently, partition the aqueous methanol phase with ethyl acetate. The ethyl acetate fraction is likely to be enriched with this compound.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column in hexane.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing this compound (identified by comparison with a standard if available, or by further analytical techniques).

Protocol 2: Preparative HPLC for Final Purification

  • Sample Preparation:

    • Dissolve the partially purified, this compound-containing fraction from column chromatography in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 70% A and 30% B, and gradually increase B to 100% over 40 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).

    • Injection Volume: 500 µL (this should be optimized based on sample concentration and column size).

  • Fraction Collection:

    • Collect the peak corresponding to the retention time of this compound.

    • Analyze the purity of the collected fraction by analytical HPLC.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

The following tables provide an example of how to present quantitative data during the purification process. Disclaimer: The data presented here is illustrative and represents typical values that might be obtained during natural product purification. Actual results will vary depending on the starting material and the specific experimental conditions.

Table 1: Yield and Purity at Different Purification Stages

Purification StepStarting Material (g)Yield (g)Purity (%)
Crude Methanolic Extract50050~5
Ethyl Acetate Fraction5015~20
Column Chromatography Fraction151.2~75
Preparative HPLC1.20.3>98

Table 2: Example of Preparative HPLC Optimization

ParameterCondition 1Condition 2Condition 3
Mobile Phase Gradient 30-100% Acetonitrile in 40 min40-80% Acetonitrile in 30 min50-70% Acetonitrile in 20 min
Flow Rate (mL/min) 453
Purity of Collected Fraction (%) 95.292.898.5
Yield per run (mg) 10.512.18.9

Visualizations

Experimental_Workflow start Dried Mesua ferrea Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Solvent Partitioning (Hexane/Ethyl Acetate) extraction->partitioning Crude Extract column_chrom Silica Gel Column Chromatography partitioning->column_chrom Enriched Fraction prep_hplc Preparative HPLC column_chrom->prep_hplc Partially Purified Fractions analysis1 TLC/HPLC Analysis column_chrom->analysis1 pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound analysis2 HPLC/LC-MS Analysis prep_hplc->analysis2 analysis3 Final Purity Analysis (HPLC, NMR, MS) pure_this compound->analysis3

Caption: General workflow for the purification of this compound from Mesua ferrea.

Troubleshooting_Logic cluster_column Column Chromatography Issues cluster_hplc Preparative HPLC Issues start Purification Issue (e.g., Low Purity) check_tlc Review TLC Data start->check_tlc check_hplc Analyze HPLC Chromatogram start->check_hplc overloading Column Overloading? check_tlc->overloading solvent_system Solvent System Optimized? check_tlc->solvent_system mobile_phase Mobile Phase Optimized? check_hplc->mobile_phase gradient Gradient Profile Suitable? check_hplc->gradient mass_overload Mass Overload? check_hplc->mass_overload solution Implement Corrective Action: - Adjust solvent gradient - Reduce sample load - Repack column overloading->solution solvent_system->solution channeling Column Channeling? mobile_phase->solution gradient->solution mass_overload->solution

Caption: Logical workflow for troubleshooting common purification problems.

Validation & Comparative

A Comprehensive Guide to Validating the Bioactivity of Different Mesuagin Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesuagin, a naturally occurring neoflavonoid, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. As with many natural products, batch-to-batch variability in chemical composition and, consequently, biological activity is a significant challenge. This guide provides a framework for the systematic validation of the bioactivity of different this compound batches, ensuring consistency and reliability in research and development. We present standardized experimental protocols, data comparison tables, and visual workflows to facilitate this process.

The following sections detail methodologies for assessing the anti-inflammatory, antioxidant, and anticancer properties of this compound, which are key indicators of its bioactivity. The presented experimental data is hypothetical, designed to illustrate the comparison of three different batches of this compound (Batch A, Batch B, and Batch C) and a reference standard.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is a critical parameter for its therapeutic application. A common mechanism for inflammation involves the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of each this compound batch (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent A and 50 µL of Griess reagent B to each well.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-stimulated control. Determine the IC50 value (the concentration that inhibits 50% of NO production) for each batch.

Batch NO Production IC50 (µM) TNF-α Inhibition at 25 µM (%) IL-6 Inhibition at 25 µM (%)
Reference Standard 15.2 ± 1.155.4 ± 3.260.1 ± 4.5
Batch A 18.5 ± 1.551.2 ± 2.858.3 ± 3.9
Batch B 25.1 ± 2.240.7 ± 3.545.6 ± 4.1
Batch C 16.8 ± 1.353.9 ± 3.059.5 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

NF_kB_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Proinflammatory_Genes Induces This compound This compound This compound->IKK Inhibits Bioactivity_Validation_Workflow cluster_extraction This compound Batches cluster_assays Bioactivity Assays cluster_analysis Data Analysis and Comparison BatchA Batch A AntiInflammatory Anti-inflammatory (NO, TNF-α, IL-6) BatchA->AntiInflammatory Antioxidant Antioxidant (DPPH) BatchA->Antioxidant Anticancer Anticancer (MTT, Apoptosis) BatchA->Anticancer BatchB Batch B BatchB->AntiInflammatory BatchB->Antioxidant BatchB->Anticancer BatchC Batch C BatchC->AntiInflammatory BatchC->Antioxidant BatchC->Anticancer IC50 IC50 Calculation AntiInflammatory->IC50 Antioxidant->IC50 Anticancer->IC50 Comparison Batch Comparison Table IC50->Comparison Decision Decision on Batch Quality Comparison->Decision

Comparative Guide to Mesalazine Combination Therapies for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mesalazine (also known as mesalamine or 5-aminosalicylic acid, 5-ASA) in combination with other therapeutic agents for the treatment of inflammatory bowel disease (IBD), primarily focusing on ulcerative colitis (UC). The information is supported by experimental data from clinical trials to aid in research and drug development.

Mesalazine Combination Therapy: An Overview

Mesalazine is a cornerstone in the management of mild to moderate ulcerative colitis. To enhance its efficacy, particularly in patients with more extensive or refractory disease, combination therapies are often employed. This guide explores the performance of Mesalazine in combination with topical Mesalazine, corticosteroids, biologics, and the traditional Chinese medicine component, Tanshinone IIA.

Comparison of Efficacy in Clinical Trials

The following tables summarize quantitative data from key clinical trials comparing Mesalazine monotherapy with various combination regimens.

Table 1: Oral vs. Combined Oral and Topical Mesalazine for Mildly to Moderately Active Ulcerative Colitis

OutcomeOral Mesalazine (4g/day) + Placebo EnemaOral Mesalazine (2g/day) + Topical Mesalazine (2g/day enema)p-value
Clinical Remission (6 weeks) 82%87%0.56[1]
Clinical Remission/Improvement (6 weeks) 85%91%0.503[1]
Endoscopic Remission (6 weeks) 58%71%0.21[1]
Mean Time to Remission (days) 22.220.20.29[1]

Table 2: Mesalazine in Combination with Hydrocortisone (B1673445) for Distal Ulcerative Colitis

Outcome (4 weeks)Mesalazine Suppositories (500mg twice daily)Hydrocortisone Foam (178mg twice daily)p-value
Median Disease Activity Index (DAI) 460.02[2]
Initial Median DAI 1413N/A

Table 3: Mesalazine in Combination with Biologics for Moderate to Severe Ulcerative Colitis

OutcomeVedolizumab + PlaceboVedolizumab + MesalazineAdjusted Odds Ratio (95% CI)
Clinical Remission (Week 6) 20.4%20.7%0.77 (0.43-1.38)[3]
Clinical Remission (Week 52) 40.6%45.1%1.14 (0.70-1.86)[3]
OutcomeMesalazine MonotherapyInfliximab + Mesalazinep-value
Total Clinical Efficacy Rate (Crohn's Disease) 80.49%92.17%< 0.05[4]
Disappearance of Abdominal Pain 48.78%73.91%< 0.001[4]
Disappearance of Diarrhea 56.10%80.87%< 0.001[4]

Table 4: Mesalazine in Combination with Tanshinone IIA for Ulcerative Colitis (Meta-analysis)

OutcomeMesalazine MonotherapyMesalazine + Tanshinone IIAp-value
Total Effectiveness Rate LowerHigher0.000[5]
TNF-α Levels HigherSignificantly Lower0.000[5]
CRP Levels HigherSignificantly Lower0.000[5]
MHC-II Expression HigherLower0.001[5]
Adverse Events No Significant DifferenceNo Significant Difference0.700[5]

Experimental Protocols

3.1. Oral vs. Combined Oral and Topical Mesalazine Study

  • Study Design: A double-blind, double-dummy, randomized multicentre study involving patients with mildly to moderately active ulcerative colitis (Clinical Activity Index, CAI 4-12)[1].

  • Intervention: Patients were randomized to receive either 4g of oral mesalazine plus a placebo enema, or 2g of oral mesalazine plus a 2g mesalazine liquid enema for 6 weeks[1].

  • Primary Endpoints: The rate of clinical remission (CAI < 4) or clinical remission/improvement (reduction of CAI by 50% from baseline) at 6 weeks, and the time to clinical remission/improvement[1].

  • Secondary Endpoint: The rate of endoscopic remission[1].

3.2. Mesalazine with Hydrocortisone Study

  • Study Design: A randomized trial comparing the efficacy and practicality of 4 weeks of treatment with mesalazine suppositories versus hydrocortisone foam in patients with distal ulcerative colitis[2].

  • Intervention: Patients were randomized to receive either 500 mg mesalazine suppositories or 178 mg hydrocortisone foam, both administered twice daily[2].

  • Efficacy Assessment: A disease activity index (DAI) based on symptoms and endoscopic findings was calculated before and after 2 and 4 weeks of treatment[2].

3.3. Mesalazine with Biologics (Vedolizumab) Study

  • Study Design: A post hoc analysis of data from four clinical trials (GEMINI 1 and 2, VISIBLE 1 and 2) involving patients with moderate to severe ulcerative colitis or Crohn's disease[3].

  • Intervention: Patients received intravenous or subcutaneous vedolizumab, with a subset also receiving concomitant oral 5-ASA[3].

  • Efficacy Assessment: Clinical remission rates were assessed at week 6 and week 52. For UC, clinical remission was defined as a Mayo score ≤2 with no subscore >1[3].

3.4. Mesalazine with Tanshinone IIA Meta-Analysis

  • Study Design: A systematic review and meta-analysis of randomized controlled trials comparing mesalazine monotherapy with the combination of tanshinone IIA and mesalazine for the treatment of ulcerative colitis[5][6].

  • Inclusion Criteria: Randomized controlled trials where the intervention group received tanshinone IIA plus mesalazine and the control group received only mesalazine[5][6].

  • Data Analysis: The total effectiveness rate, levels of inflammatory markers (TNF-α, CRP), MHC-II expression, and the incidence of adverse events were analyzed[5][6].

Signaling Pathways and Mechanisms of Action

4.1. Mesalazine Signaling Pathway

Mesalazine exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of the NF-κB and Wnt/β-catenin signaling pathways.

Mesalazine_Pathway Mesalazine Mesalazine NFkB NF-κB Pathway Mesalazine->NFkB Inhibits Wnt Wnt/β-catenin Pathway Mesalazine->Wnt Inhibits Inflammation Inflammation NFkB->Inflammation Promotes CellProliferation Cell Proliferation Wnt->CellProliferation Promotes

Caption: Mesalazine's anti-inflammatory mechanism.

4.2. Tanshinone IIA Signaling Pathway in Ulcerative Colitis

Tanshinone IIA has been shown to ameliorate colitis by acting as a pregnane (B1235032) X receptor (PXR) agonist and by inhibiting the RIPK2 signaling pathway, both of which are involved in the inflammatory response.

Tanshinone_IIA_Pathway Tanshinone_IIA Tanshinone IIA PXR PXR Tanshinone_IIA->PXR Activates RIPK2 RIPK2 Tanshinone_IIA->RIPK2 Inhibits NFkB_Activation NF-κB Activation PXR->NFkB_Activation Inhibits RIPK2->NFkB_Activation Promotes Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response Leads to

Caption: Tanshinone IIA's mechanism in colitis.

4.3. Experimental Workflow for a Typical Clinical Trial

The following diagram illustrates a general workflow for a randomized controlled clinical trial evaluating a combination therapy for ulcerative colitis.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Patient_Population Patient Population (e.g., Mild-Moderate UC) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (e.g., Mesalazine + Test Drug) Randomization->Group_A Group_B Group B (e.g., Mesalazine + Placebo) Randomization->Group_B Follow_Up Follow-up Visits (e.g., Weeks 2, 4, 8) Group_A->Follow_Up Group_B->Follow_Up Endpoint_Assessment Endpoint Assessment (e.g., Clinical & Endoscopic Remission) Follow_Up->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Generalized clinical trial workflow.

References

Cross-Validation of Mesalamine's Therapeutic Target in Ulcerative Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the topic: Initial searches for "Mesuagin" did not yield sufficient information on a specific therapeutic agent or its validated target. The query has been interpreted as a likely reference to "Mesalamine," a cornerstone medication for the treatment of Inflammatory Bowel Disease (IBD), specifically Ulcerative Colitis (UC). This guide will, therefore, focus on the cross-validation of Mesalamine's therapeutic targets and compare its performance with other key therapeutic alternatives for UC.

Introduction to Mesalamine and Ulcerative Colitis

Ulcerative colitis is a chronic inflammatory condition of the colon and rectum, characterized by periods of active inflammation (flares) and remission.[1] The primary goal of UC treatment is to induce and maintain remission, thereby improving the quality of life for patients. Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for mild to moderate UC.[1][2] Its therapeutic effect is primarily localized to the colonic mucosa. While the precise mechanism of action is not fully elucidated, it is understood to involve multiple pathways that counteract the inflammatory cascade.[2][3]

This guide provides a comparative analysis of Mesalamine against other major drug classes used in UC therapy: Corticosteroids, Immunomodulators (Thiopurines), and Biologics (anti-TNF agents). The comparison will be based on their mechanisms of action, supported by experimental data from clinical trials.

Mechanism of Action: A Comparative Overview

The therapeutic agents used in Ulcerative Colitis target different aspects of the inflammatory process. Mesalamine has a broad anti-inflammatory effect within the gut mucosa, while corticosteroids provide a more potent, systemic immunosuppression. Immunomodulators and biologics offer more targeted approaches to interfering with the immune response.

Mesalamine (5-ASA)

Mesalamine's anti-inflammatory effects are multifaceted. A key therapeutic target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation.[4][5] Mesalamine inhibits the activation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines.[4][5] Additionally, it is thought to modulate the production of prostaglandins (B1171923) and leukotrienes by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[6][7][8] Another proposed mechanism is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory properties in the colon.[3]

Corticosteroids (e.g., Prednisone, Budesonide)

Corticosteroids are potent, broad-spectrum anti-inflammatory agents used for inducing remission in moderate to severe UC.[9][10] Their primary mechanism involves binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus and influences gene expression in two main ways:

  • Transrepression: It inhibits the activity of pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1).[11]

  • Transactivation: It upregulates the expression of anti-inflammatory proteins, such as IκBα, which sequesters NF-κB in the cytoplasm.[11]

This leads to a widespread suppression of the immune response.[9]

Immunomodulators (Thiopurines: Azathioprine, 6-Mercaptopurine)

Thiopurines are used for maintaining remission in UC, particularly in patients who are steroid-dependent or refractory.[12][13] These drugs are pro-drugs that are metabolized to the active compound 6-thioguanine (B1684491) nucleotides (6-TGNs).[14] The primary mechanism of 6-TGNs is the induction of apoptosis (programmed cell death) in activated T-lymphocytes, which are key drivers of the chronic inflammation in UC.[12][15] This is achieved by interfering with DNA synthesis and T-cell signaling pathways.[15]

Biologics (Anti-TNF Agents: Infliximab, Adalimumab)

Anti-TNF biologics are monoclonal antibodies that specifically target and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine that is overproduced in the gut of IBD patients.[16][17] By binding to TNF-α, these agents prevent it from activating its receptors on various immune cells.[17] This leads to a reduction in the inflammatory cascade, including decreased recruitment of immune cells to the gut and induction of apoptosis in inflammatory cells.[17][18]

Comparative Efficacy and Safety Data

The choice of therapy for Ulcerative Colitis depends on the disease severity, extent, and the patient's response to previous treatments. The following tables summarize the comparative efficacy and safety profiles of Mesalamine and its alternatives based on available clinical trial data.

Table 1: Comparative Efficacy in Inducing Remission in Mild to Moderate Ulcerative Colitis

Therapeutic AgentDosageClinical Remission RateEndoscopic ImprovementKey Clinical Trials
Mesalamine 2.4 - 4.8 g/day 15% - 40%[7]30% - 80%[1]ASCEND II & III[19]
Balsalazide (prodrug of Mesalamine) 6.75 g/day 49%71%Abacus Investigator Group[20]
Oral Corticosteroids (e.g., Prednisone) VariesHigher than Mesalamine for moderate-severe diseaseSignificant improvementNot typically first-line for mild-moderate UC
Rectal Mesalamine vs. Rectal Corticosteroids 1g/day vs. 2mg/day52% (Mesalamine) vs. 31% (Prednisolone)[21]40% (Mesalamine) vs. 31% (Prednisolone)[21]-

Table 2: Comparative Efficacy in Maintaining Remission in Ulcerative Colitis

Therapeutic AgentDosageRelapse RateKey Clinical Trials
Mesalamine 1.2 - 2.4 g/day 42.4% (vs. 65% for placebo)[1]-
Thiopurines (Azathioprine/6-MP) VariesSignificantly lower than placebo-
Anti-TNF Biologics (e.g., Infliximab) VariesSignificantly lower than placeboACCENT I[8]

Table 3: Comparative Safety and Side Effect Profiles

Therapeutic AgentCommon Side EffectsSerious Adverse Events
Mesalamine Headache, nausea, abdominal pain, diarrhea[22]Rare: Interstitial nephritis, pancreatitis
Corticosteroids Insomnia, mood swings, increased appetite, weight gainOsteoporosis, diabetes, cataracts, increased infection risk (long-term use)[9]
Thiopurines Nausea, fatigue, flu-like symptoms[13]Pancreatitis, bone marrow suppression, increased risk of lymphoma[23]
Anti-TNF Biologics Injection site reactions, headache, nauseaSerious infections (e.g., tuberculosis), allergic reactions, worsening heart failure[18]

Experimental Protocols

The evaluation of therapeutic agents for Ulcerative Colitis is conducted through rigorous, multi-phase clinical trials. A typical protocol for a Phase III randomized controlled trial (RCT) is outlined below.

Phase III Randomized Controlled Trial for Induction of Remission in Mild to Moderate Ulcerative Colitis

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[24]

2. Patient Population:

  • Inclusion Criteria:

    • Adults (18-75 years) with a confirmed diagnosis of mild to moderate active Ulcerative Colitis.[25]

    • Defined by a Mayo Clinic Score of 4-9, with an endoscopic subscore of at least 2.[26]

    • Objective evidence of inflammation (e.g., elevated fecal calprotectin or C-reactive protein).[24]

  • Exclusion Criteria:

    • Severe Ulcerative Colitis.

    • Previous exposure to biologic therapies.

    • Active infectious colitis.

3. Randomization and Blinding:

  • Eligible patients are randomly assigned in a 1:1 or 2:1 ratio to receive either the investigational drug or a matching placebo.

  • Both patients and investigators are blinded to the treatment allocation.

4. Treatment Regimen:

  • The investigational drug is administered at a pre-defined dose and frequency for a specified induction period (typically 8-12 weeks).

5. Outcome Measures:

  • Primary Endpoint: The proportion of patients achieving clinical remission at the end of the induction period, often defined by a specific cutoff on the Mayo Clinic Score (e.g., total score ≤ 2 with no individual subscore > 1).[27]

  • Secondary Endpoints:

    • Clinical response (e.g., a significant decrease in the Mayo Clinic Score).

    • Endoscopic improvement (a decrease in the endoscopic subscore).

    • Histologic healing (improvement in inflammation on biopsy).

    • Changes in inflammatory biomarkers (fecal calprotectin, CRP).

    • Safety and tolerability.

6. Data Analysis:

  • The primary efficacy analysis is typically an intent-to-treat (ITT) analysis of the proportion of patients achieving the primary endpoint in each treatment group.

  • Statistical significance is assessed using appropriate statistical tests (e.g., chi-squared test).

Visualizing the Pathways and Processes

Signaling Pathways in Ulcerative Colitis and Therapeutic Intervention

The following diagram illustrates the simplified inflammatory cascade in Ulcerative Colitis and the points of intervention for different therapeutic agents.

G cluster_lumen Gut Lumen cluster_epithelium Epithelial Barrier cluster_lamina_propria Lamina Propria cluster_drugs Therapeutic Interventions Antigen Antigen APC Antigen Presenting Cell (APC) Antigen->APC Uptake Epithelial_Cell Epithelial Cell T_Cell T-Cell APC->T_Cell Presentation Macrophage Macrophage T_Cell->Macrophage Activation NFkB NF-κB Macrophage->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Cytokines->Epithelial_Cell Damage NFkB->Cytokines Upregulates Mesalamine Mesalamine Mesalamine->NFkB Inhibits Corticosteroids Corticosteroids Corticosteroids->NFkB Inhibits Thiopurines Thiopurines Thiopurines->T_Cell Induces Apoptosis Anti_TNF Anti-TNF Biologics Anti_TNF->Cytokines Neutralizes TNF-α

Caption: Inflammatory cascade in UC and therapeutic targets.

Experimental Workflow for a Clinical Trial

This diagram outlines the typical workflow for a patient participating in a clinical trial for a new Ulcerative Colitis therapy.

G Screening Screening Visit (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Mayo Score, Endoscopy, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Investigational Drug or Placebo) Randomization->Treatment Follow_up Follow-up Visits (Symptom Monitoring, Safety Labs) Treatment->Follow_up End_of_Study End of Study Visit (Primary Endpoint Assessment) Follow_up->End_of_Study Long_term Long-term Extension (Optional) End_of_Study->Long_term

Caption: Patient workflow in a typical UC clinical trial.

References

Mesuagin: Efficacy and Comparison to Standard-of-Care Unverifiable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific and medical literature reveals a significant lack of information regarding "Mesuagin" as a therapeutic agent. As a result, a direct comparison of its efficacy against any standard-of-care drug is not possible at this time.

Initial searches identify this compound as a neoflavonoid, a type of natural phenol, that has been isolated from plant species such as Mammea punctata and Mesua racemosa.[1] However, there is no publicly available data from preclinical or clinical trials that would delineate its mechanism of action for a specific disease, establish its efficacy and safety profile, or compare it to existing approved therapies.

To conduct a comparative efficacy analysis as requested, information on the following is essential:

  • Therapeutic Indication: The specific disease or condition for which this compound is proposed as a treatment.

  • Mechanism of Action: The specific biochemical or cellular pathway through which this compound exerts its therapeutic effect.

  • Clinical Trial Data: Quantitative results from controlled clinical studies demonstrating the drug's efficacy in human subjects. This would include endpoints that can be compared to standard-of-care treatments.

  • Standard-of-Care: The established and currently approved frontline treatment for the specific therapeutic indication.

Without this foundational information, any attempt to create a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, would be purely speculative and lack the required scientific basis.

For a meaningful comparison to be made in the future, the following steps would be necessary:

  • Preclinical Research: Extensive laboratory studies to identify a potential therapeutic target and mechanism of action for this compound.

  • Clinical Trials: A rigorous, multi-phase clinical trial program to evaluate the safety and efficacy of this compound in humans for a specific disease. These trials would ideally include a direct comparison to the current standard-of-care drug.

  • Publication of Data: The results of these studies would need to be published in peer-reviewed scientific journals to be validated by the scientific community.

Until such data becomes available, it is not feasible to provide the requested in-depth comparison guide for this compound. Researchers and drug development professionals are encouraged to monitor scientific databases for any future publications on the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-HIV-1 activity of Mesuagin and a structurally related neoflavonoid, Calanolide A. The information presented is based on available preclinical data and is intended to inform research and drug development efforts in the field of antiretroviral therapy.

Introduction

This compound is a natural neoflavonoid compound belonging to the 4-phenylcoumarin (B95950) class.[1] Structurally similar compounds, known as calanolides, have been extensively studied for their potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1).[2][3][4] Calanolide A, another 4-phenylcoumarin, is a well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI) that has progressed to clinical trials.[4] Given their structural similarities, this guide provides a comparative analysis of their reported anti-HIV-1 activities to aid researchers in understanding their potential as antiretroviral agents.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Both this compound and Calanolide A are believed to exert their anti-HIV-1 effects through the inhibition of a critical viral enzyme, reverse transcriptase (RT). As non-nucleoside reverse transcriptase inhibitors (NNRTIs), they bind to an allosteric site on the p66 subunit of the HIV-1 RT.[4] This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into proviral DNA, a crucial step in the HIV-1 replication cycle.

Below is a diagram illustrating the targeted step in the HIV-1 lifecycle.

HIV_Lifecycle HIV-1 Virion HIV-1 Virion Host Cell Host Cell HIV-1 Virion->Host Cell Binding & Fusion Viral RNA Viral RNA Host Cell->Viral RNA Uncoating Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Proviral DNA Proviral DNA Reverse Transcription->Proviral DNA Integration Integration Proviral DNA->Integration Host Chromosome Host Chromosome Integration->Host Chromosome Transcription & Translation Transcription & Translation Host Chromosome->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New HIV-1 Virion New HIV-1 Virion Assembly & Budding->New HIV-1 Virion This compound & Calanolide A This compound & Calanolide A This compound & Calanolide A->Reverse Transcription Inhibition RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant HIV-1 RT Recombinant HIV-1 RT Incubation Incubation Recombinant HIV-1 RT->Incubation Test Compound (this compound/Calanolide A) Test Compound (this compound/Calanolide A) Test Compound (this compound/Calanolide A)->Incubation Template-Primer (e.g., poly(A)•oligo(dT)) Template-Primer (e.g., poly(A)•oligo(dT)) Template-Primer (e.g., poly(A)•oligo(dT))->Incubation dNTPs (with labeled dTTP) dNTPs (with labeled dTTP) dNTPs (with labeled dTTP)->Incubation Precipitation of DNA Precipitation of DNA Incubation->Precipitation of DNA Quantification of incorporated label Quantification of incorporated label Precipitation of DNA->Quantification of incorporated label Cytotoxicity_Assay Host Cells Host Cells Seeding in 96-well plate Seeding in 96-well plate Host Cells->Seeding in 96-well plate Addition of Test Compound Addition of Test Compound Seeding in 96-well plate->Addition of Test Compound Incubation Incubation Addition of Test Compound->Incubation Addition of MTT reagent Addition of MTT reagent Incubation->Addition of MTT reagent Incubation (Formazan formation) Incubation (Formazan formation) Addition of MTT reagent->Incubation (Formazan formation) Solubilization of Formazan Solubilization of Formazan Incubation (Formazan formation)->Solubilization of Formazan Absorbance Measurement Absorbance Measurement Solubilization of Formazan->Absorbance Measurement CC50 Calculation CC50 Calculation Absorbance Measurement->CC50 Calculation

References

Comparative Analysis of Mesalazine's Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological effects of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) across various human cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Mesalazine, particularly in the contexts of cancer and inflammatory diseases. This document summarizes key findings on Mesalazine's cytotoxicity, its anti-inflammatory properties, and its impact on crucial cellular signaling pathways, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.

I. Overview of Mesalazine's Biological Effects

Mesalazine is a well-established anti-inflammatory agent, primarily used in the treatment of inflammatory bowel disease (IBD).[1][2][3] Beyond its established clinical use, a growing body of in vitro research has highlighted its potential as a chemopreventive and therapeutic agent against various cancers, most notably colorectal cancer (CRC).[4][5] The reproducibility of Mesalazine's effects, however, can vary depending on the specific cell line and the underlying genetic context of the cells. This guide aims to provide a clear comparison of these effects to aid in future research and drug development endeavors.

II. Comparative Cytotoxicity of Mesalazine

Mesalazine has been shown to inhibit the growth and induce apoptosis in a variety of cancer cell lines in a dose- and time-dependent manner.[5][6] Its cytotoxic effects are generally more pronounced in cancer cells compared to normal epithelial cells.[4]

Below is a summary of the half-maximal inhibitory concentration (IC50) values of Mesalazine in different cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCell TypeIC50 Value (mM)Incubation Time (hours)Reference
Colorectal Cancer
HCT-116Human Colorectal CarcinomaNot explicitly provided, but effects seen at 5.0 mMNot Specified[4]
DLD-1Human Colorectal AdenocarcinomaEffects observed, but specific IC50 not statedNot Specified[4]
HT-29Human Colorectal AdenocarcinomaDose-dependent decrease in viability at 30 mM24[7]
Leukemia
K562Human Myelogenous Leukemia0.05472[8]
Renal Cells
MDCKMadin-Darby Canine KidneyAcidic 5-ASA was most toxic of isomers testedNot Specified[9]
LLC-PK1Porcine Kidney EpithelialMore sensitive to 5-ASA salts than NRK and MDCK cellsNot Specified[9]
NRKNormal Rat KidneyLess sensitive to 5-ASA saltsNot Specified[9]
Hepatocellular Carcinoma
HepG2Human Hepatocellular CarcinomaMore sensitive to 5-ASA salts than NRK and MDCK cellsNot Specified[9]

III. Anti-Inflammatory Effects of Mesalazine

A primary mechanism of action for Mesalazine is the suppression of inflammatory responses. This is achieved, in part, by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Cell LineCytokineMesalazine ConcentrationInhibition EffectReference
THP-1TNF-α0.5 mM and 1 mMSignificant reduction to baseline[10][11]
HNEC-ALI CulturesIL-6Up to 50 mMNo significant alteration[10]

IV. Modulation of Cellular Signaling Pathways

Mesalazine's biological effects are mediated through its interaction with several key intracellular signaling pathways. A notable target is the Wnt/β-catenin pathway, which is often dysregulated in colorectal cancer.

Wnt/β-catenin Signaling Pathway

In several colorectal cancer cell lines, Mesalazine has been shown to inhibit the Wnt/β-catenin signaling pathway.[12] This inhibition leads to a reduction in the nuclear accumulation of β-catenin and a subsequent decrease in the expression of its downstream target genes, such as c-Myc and cyclin D1, which are critical for cell proliferation.[5][13]

// Nodes Mesalazine [label="Mesalazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PP2A [label="PP2A\n(inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Catenin_P [label="β-catenin-P\n(increased)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Catenin_N [label="Nuclear\nβ-catenin\n(decreased)", fillcolor="#FBBC05", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Genes [label="Target Genes\n(c-Myc, Cyclin D1)\n(downregulation)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell\nProliferation\n(inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Mesalazine -> PP2A [color="#202124"]; PP2A -> Beta_Catenin_P [label="|", color="#202124", fontcolor="#EA4335", fontsize=16]; Beta_Catenin_P -> Beta_Catenin_N [style=dashed, color="#5F6368"]; Beta_Catenin_N -> TCF_LEF [color="#202124"]; TCF_LEF -> Target_Genes [color="#202124"]; Target_Genes -> Proliferation [color="#202124"]; } }

Mesalazine's Inhibition of the Wnt/β-catenin Pathway.
NF-κB Signaling Pathway

Mesalazine is also known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[14] This inhibition contributes significantly to its anti-inflammatory effects.

V. Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of Mesalazine and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plate Add_Mesuagin Add Mesalazine & Incubate Seed_Cells->Add_this compound Add_MTT Add MTT Reagent & Incubate Add_this compound->Add_MTT Add_Solubilizer Add Solubilization Buffer Add_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance

Experimental Workflow for MTT Assay.
Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

Western Blotting for Signaling Proteins

Western blotting is used to detect specific proteins in a cell lysate.

  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-β-catenin, anti-c-Myc) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

VI. Conclusion

The data compiled in this guide demonstrates that Mesalazine exerts reproducible, yet cell line-dependent, cytotoxic and anti-inflammatory effects. Its ability to modulate key signaling pathways, particularly the Wnt/β-catenin pathway in colorectal cancer cells, underscores its potential as a multi-target therapeutic agent. The provided experimental protocols offer a foundation for further investigation into the nuanced mechanisms of Mesalazine's action across a broader range of cell types. Further research is warranted to fully elucidate the molecular determinants of sensitivity to Mesalazine and to optimize its therapeutic application.

References

Validating the Mechanism of Action of Mesalazine in Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) in the context of colorectal cancer (CRC) chemoprevention and treatment. Drawing on experimental data, this document compares Mesalazine's performance with other non-steroidal anti-inflammatory drugs (NSAIDs) and outlines the key signaling pathways involved. Detailed experimental protocols for validating these mechanisms are also provided.

Abstract

Mesalazine, a drug primarily used for inflammatory bowel disease, has demonstrated significant anti-neoplastic properties in colorectal cancer.[1][2][3] Its mechanism of action is multifaceted, involving both the inhibition of cyclooxygenase (COX) enzymes and the modulation of crucial oncogenic signaling pathways, most notably the Wnt/β-catenin pathway.[2][4][5] Experimental studies show that Mesalazine can inhibit cancer cell proliferation, induce apoptosis, and reduce tumor growth in a dose-dependent manner.[6][7][8] This guide synthesizes the current understanding of Mesalazine's anti-cancer effects, presents comparative data with other NSAIDs, and provides detailed methodologies for key validation experiments.

Primary Mechanism of Action: Dual-Pronged Attack on Colorectal Cancer

Mesalazine exerts its anti-cancer effects through two primary, interconnected mechanisms: inhibition of the COX pathway and modulation of the Wnt/β-catenin signaling cascade.

COX-Dependent Pathway Inhibition

As an NSAID, Mesalazine is a weak inhibitor of both COX-1 and COX-2 enzymes.[5][9] Overexpression of COX-2 is a common feature in colorectal tumors, leading to increased production of prostaglandins (B1171923) like PGE2.[4] PGE2 promotes cancer cell proliferation, survival, and angiogenesis.[4][10] By inhibiting COX-2, Mesalazine reduces PGE2 levels, thereby curbing these pro-tumorigenic effects.[4] However, studies have shown that Mesalazine's anti-proliferative effects are not solely dependent on COX-2 inhibition, pointing to other critical mechanisms.[4][5]

COX-Independent Pathway: Targeting Wnt/β-Catenin

A pivotal anti-cancer mechanism of Mesalazine is its ability to suppress the Wnt/β-catenin signaling pathway, which is aberrantly activated in the majority of colorectal cancers.[1][2][4]

Key actions of Mesalazine on the Wnt/β-catenin pathway include:

  • Inhibition of Protein Phosphatase 2A (PP2A): Mesalazine treatment leads to the inhibitory phosphorylation of PP2A. This results in increased phosphorylation of β-catenin, marking it for degradation.[1][11]

  • Promotion of β-Catenin Degradation: By facilitating its phosphorylation, Mesalazine prevents the accumulation of β-catenin in the cytoplasm.[4]

  • Reduced Nuclear Translocation: Consequently, less β-catenin translocates to the nucleus.[1]

  • Downregulation of Target Genes: In the nucleus, β-catenin acts as a transcriptional co-activator for oncogenes like c-Myc and Cyclin D1. By reducing nuclear β-catenin, Mesalazine decreases the expression of these critical genes involved in cell proliferation.[2][4]

The following diagram illustrates the inhibitory effect of Mesalazine on the Wnt/β-catenin signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Complex |-- BetaCatenin_cyto β-catenin Complex->BetaCatenin_cyto Phosphorylation BetaCatenin_p p-β-catenin BetaCatenin_cyto->BetaCatenin_p BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation Mesalazine Mesalazine PP2A PP2A Mesalazine->PP2A --| PP2A->Complex Dephosphorylates (Activates)

Caption: Mesalazine inhibits the Wnt/β-catenin pathway.

Comparative Performance Analysis

The anti-proliferative efficacy of Mesalazine can be compared to other NSAIDs through their half-maximal inhibitory concentration (IC50) values in various colorectal cancer cell lines. Lower IC50 values indicate greater potency.

DrugCell LineIC50 (µM)Primary Target(s)
Mesalazine HCT116~17,000COX, Wnt/β-catenin, PPARγ
HT-29~19,000COX, Wnt/β-catenin, PPARγ
Sulindac Sulfide HT-2934COX, PDE5
SW48073 - 85COX, PDE5
HCT11673 - 85COX, PDE5
Indomethacin HCT116318.2COX
SW480701.4COX
Celecoxib HCT11652.05COX-2
HT-2955COX-2
Aspirin HCT1162,200 - 5,000COX
HT-291,800COX
SW6205,000COX
DLD13,000COX

Note: IC50 values for Mesalazine are estimated based on derivative studies.[4] Values for other NSAIDs are sourced from multiple publications.[1][4][5][9][10][11][12][13]

Experimental Protocols for Mechanism Validation

To validate the mechanism of action of Mesalazine, two key experiments are typically performed: a Cell Viability (MTT) Assay to quantify its anti-proliferative effects, and a Western Blot to measure changes in key protein levels within the target signaling pathway.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

G Start Start Seed Seed CRC cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Mesalazine (various concentrations) Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., SDS-HCl) Incubate3->AddSolvent Incubate4 Incubate (4h) AddSolvent->Incubate4 Read Read absorbance (570 nm) Incubate4->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.[12]

  • Treatment: Treat the cells with varying concentrations of Mesalazine and a vehicle control.

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[12]

  • Absorbance Reading: Incubate for another 4 hours and then measure the absorbance at 570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Western Blot for β-Catenin

This technique is used to detect and quantify the levels of specific proteins, such as β-catenin, in cell lysates.

G Start Start Treat Treat CRC cells with Mesalazine Start->Treat Lyse Lyse cells & quantify protein Treat->Lyse Electrophoresis SDS-PAGE (Protein Separation) Lyse->Electrophoresis Transfer Transfer to PVDF membrane Electrophoresis->Transfer Block Block membrane (e.g., 5% milk) Transfer->Block PrimaryAb Incubate with primary Ab (anti-β-catenin) Block->PrimaryAb Wash1 Wash (TBST) PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated secondary Ab Wash1->SecondaryAb Wash2 Wash (TBST) SecondaryAb->Wash2 Detect Add ECL substrate & image Wash2->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Caption: General workflow for a Western Blot experiment.

Protocol:

  • Sample Preparation: Treat CRC cells with Mesalazine for a specified time, then lyse the cells in RIPA buffer and quantify the protein concentration.

  • Gel Electrophoresis: Separate 30-50 µg of protein per lane on an SDS-PAGE gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against β-catenin (e.g., diluted 1:1000 in blocking buffer).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., diluted 1:3000).

  • Detection: After further washes, add an ECL chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The validation of Mesalazine's mechanism of action in colorectal cancer reveals a multi-targeted approach that extends beyond simple COX inhibition. Its significant impact on the Wnt/β-catenin pathway provides a strong rationale for its use in chemoprevention, particularly in patients with inflammatory bowel disease. While other NSAIDs may exhibit greater potency in in vitro studies, Mesalazine's favorable safety profile makes it a compelling candidate for long-term prophylactic use.[6] Further research into novel Mesalazine derivatives may yield compounds with enhanced anti-cancer efficacy.[4] The experimental protocols detailed in this guide provide a framework for researchers to further investigate and validate the therapeutic potential of Mesalazine and related compounds in the fight against colorectal cancer.

References

A Comparative Analysis of Mesuagin from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of a bioactive compound from its various natural sources is paramount. This guide provides a comprehensive comparative analysis of Mesuagin, a neoflavonoid found in Mammea punctata and Mesua racemosa, focusing on its yield, biological activities, and the experimental protocols for its study.

This compound, a member of the 4-phenylcoumarin (B95950) class, has garnered interest for its potential therapeutic properties. While present in multiple plant species, its concentration and bioactivity can vary depending on the source. This analysis synthesizes available data to offer a comparative perspective for researchers investigating this promising natural product.

Quantitative Analysis of this compound Yield

Currently, direct comparative studies quantifying this compound yield from Mammea punctata and Mesua racemosa are limited in publicly available literature. However, analysis of related compounds in the Mammea genus provides valuable insights. A study on Mammea americana revealed that the total content of major coumarins was highest in the root (0.75% w/w), followed by the leaf (0.64% w/w) and seed nucleus (0.48% w/w)[1]. This suggests that for this compound isolation, targeting the roots and leaves of its source plants could yield higher quantities. Further quantitative analysis using validated chromatographic methods is necessary to establish a definitive comparison of this compound content between Mammea punctata and Mesua racemosa and their respective plant parts.

Natural SourcePlant PartThis compound Yield (w/w %)Reference
Mammea punctataData Not AvailableData Not Available
Mesua racemosaData Not AvailableData Not Available
Mammea americana (related coumarins)Root0.75[1]
Leaf0.64[1]
Seed Nucleus0.48[1]
Fruit Skin0.11[1]
Stem0.08[1]
Seed Coat0.02[1]
Fruit Flesh<0.01[1]

Table 1: Distribution of Related Coumarins in Mammea americana

Comparative Biological Activities

While direct comparative studies on the biological activities of this compound from different sources are not yet published, research on extracts from Mesua species and related coumarins provides a foundation for understanding its potential.

Anticancer Activity

Extracts from the Mesua genus, which contains this compound, have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for pure this compound from different sources are not available, studies on related saponins (B1172615) have shown cytotoxic activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines[2][3]. Further research is required to isolate this compound from Mammea punctata and Mesua racemosa and perform comparative cytotoxicity assays on cell lines such as HeLa and MCF-7 to determine if the source influences its anticancer potency.

Anti-inflammatory Activity

Polyphenolic compounds, including coumarins, isolated from Mesua racemosa have been noted for their anti-inflammatory potential[4]. The anti-inflammatory effects of extracts from Mesua ferrea have been demonstrated in both acute and chronic inflammation models in animal studies[5]. For instance, an 80% ethanol (B145695) extract of Mesua ferrea stem bark at a dose of 200mg/kg showed a significant reduction in carrageenan-induced paw edema in rats[5]. To ascertain the specific anti-inflammatory efficacy of this compound from its different natural sources, comparative studies measuring key inflammatory markers are necessary.

Antioxidant Activity

The antioxidant properties of plant extracts are often attributed to their phenolic content, including coumarins. Standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to evaluate antioxidant capacity[4][6]. While specific comparative data for this compound is pending, the general antioxidant potential of extracts from the Mesua genus has been recognized[4]. A comparative analysis of the IC50 values of this compound from Mammea punctata and Mesua racemosa in these assays would provide a clear measure of their relative antioxidant strengths.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation and purification of coumarins from plant material involves solvent extraction followed by chromatographic separation.

1. Extraction:

  • Air-dry and powder the plant material (e.g., seeds, leaves, or roots).

  • Perform successive extractions with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727). This compound, being a moderately polar compound, is likely to be present in the ethyl acetate and methanol fractions.

2. Chromatographic Purification:

  • Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the this compound-rich fractions and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for the accurate quantification of this compound in plant extracts.

1. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (acidified with a small amount of formic or acetic acid to improve peak shape) is commonly used.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Quantification: Create a calibration curve using a pure standard of this compound to determine the concentration in the plant extracts.

Signaling Pathways and Logical Relationships

The precise molecular mechanisms and signaling pathways affected by this compound are still under investigation. However, based on the activities of other 4-phenylcoumarins and related flavonoids, potential pathways involved in its anticancer effects could include the induction of apoptosis and inhibition of cell proliferation.

experimental_workflow plant_material Plant Material (Mammea punctata / Mesua racemosa) extraction Solvent Extraction plant_material->extraction purification Chromatographic Purification (Column Chromatography, HPLC) extraction->purification quantification Quantification (HPLC-UV) extraction->quantification pure_this compound Pure this compound purification->pure_this compound biological_assays Biological Activity Assays pure_this compound->biological_assays data_analysis Comparative Data Analysis quantification->data_analysis anticancer Anticancer (HeLa, MCF-7) biological_assays->anticancer anti_inflammatory Anti-inflammatory biological_assays->anti_inflammatory antioxidant Antioxidant (DPPH, ABTS) biological_assays->antioxidant anticancer->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis

Caption: Experimental Workflow for Comparative Analysis of this compound.

signaling_pathway This compound This compound Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest induces Apoptosis Apoptosis This compound->Apoptosis induces Inflammation Inflammation This compound->Inflammation inhibits Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress reduces Cancer_Cell Cancer Cell Proliferation Cell_Cycle_Arrest->Cancer_Cell inhibits Apoptosis->Cancer_Cell inhibits Inflammatory_Mediators Inflammatory Mediators Inflammation->Inflammatory_Mediators produces ROS Reactive Oxygen Species Oxidative_Stress->ROS generates

Caption: Postulated Signaling Pathways Affected by this compound.

References

Safety Operating Guide

Personal protective equipment for handling Mesuagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for Mesuagin is limited, related flavonoid and coumarin (B35378) compounds generally exhibit low acute toxicity. However, as with any chemical of unknown toxicological properties, caution is advised. The primary hazards are associated with the inhalation of airborne powder and skin or eye contact.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from airborne particles.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 respirator or higherRecommended when handling the powder outside of a chemical fume hood to minimize inhalation of dust particles.

Operational Plan: Safe Handling and Storage

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle solid this compound in a well-ventilated area.

  • Chemical Fume Hood: All weighing and transfer operations involving the powder should be conducted within a certified chemical fume hood to control dust.

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure the designated work area in the fume hood is clean and uncluttered. All necessary equipment (spatulas, weigh boats, containers) should be readily available.

  • Donning PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.

  • Weighing and Transfer:

    • Carefully open the container with the solid this compound inside the chemical fume hood.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat on a tared analytical balance.

    • Minimize the creation of dust by handling the powder gently and avoiding rapid movements.

    • Securely close the primary container after use.

  • Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed this compound powder within the fume hood.

  • Post-Handling: After handling, wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) to decontaminate. Dispose of all contaminated disposables as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

Table 2: Disposal Procedures for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weigh paper, pipette tips, and any excess solid this compound.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container for organic solvent waste. Do not pour down the drain.
Contaminated Labware Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Visual Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Clean Workspace in Fume Hood don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Solid this compound don_ppe->weigh transfer 4. Transfer for Experiment or Solution Prep weigh->transfer decontaminate 5. Decontaminate Work Area & Equipment transfer->decontaminate dispose 6. Dispose of Waste in Labeled Containers decontaminate->dispose doff_ppe 7. Doff PPE & Wash Hands dispose->doff_ppe

Caption: A logical workflow for the safe handling of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.